molecular formula C31H32N2O6 B1500099 n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine CAS No. 886362-31-8

n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine

Cat. No.: B1500099
CAS No.: 886362-31-8
M. Wt: 528.6 g/mol
InChI Key: YZKHTBWOPFULRK-UHFFFAOYSA-N
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Description

N-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine is a useful research compound. Its molecular formula is C31H32N2O6 and its molecular weight is 528.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylpiperidin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O6/c34-29(35)18-27(28-16-8-9-17-33(28)31(37)39-19-21-10-2-1-3-11-21)32-30(36)38-20-26-24-14-6-4-12-22(24)23-13-5-7-15-25(23)26/h1-7,10-15,26-28H,8-9,16-20H2,(H,32,36)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKHTBWOPFULRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661350
Record name 3-{1-[(Benzyloxy)carbonyl]piperidin-2-yl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-31-8
Record name β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(phenylmethoxy)carbonyl]-2-piperidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{1-[(Benzyloxy)carbonyl]piperidin-2-yl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine

Executive Summary

This compound is a highly specialized, non-canonical amino acid derivative designed for advanced applications in peptide synthesis and medicinal chemistry. Its unique architecture, featuring a constrained piperidine ring integrated into a beta-alanine backbone, offers a powerful tool for introducing specific secondary structures into peptide chains. The molecule is distinguished by its orthogonal protection scheme, employing the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the beta-alanine nitrogen and the hydrogenolysis-labile carboxybenzyl (Cbz) group on the piperidine nitrogen. This dual-protection strategy provides chemists with precise, sequential control over the synthetic process, enabling the construction of complex peptidic and peptidomimetic structures. This guide provides a comprehensive overview of its chemical properties, the underlying principles of its protective groups, a plausible synthetic route, and its application in modern drug discovery.

Introduction: The Role of Constrained Amino Acids in Drug Development

The field of peptide-based therapeutics is increasingly reliant on the use of non-canonical amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low conformational specificity. By incorporating rigid structural elements, researchers can lock a peptide into a bioactive conformation, enhancing its binding affinity, selectivity, and resistance to enzymatic degradation.

This compound is a prime example of such a building block. It combines three key structural motifs:

  • Beta-Alanine Backbone: Extends the peptide chain by one methylene group compared to an alpha-amino acid, altering the spacing of side chains and influencing secondary structure.

  • Piperidine Ring: A saturated heterocycle that introduces a significant conformational constraint, often used to mimic beta-turns or other secondary structures within a peptide.

  • Orthogonal Protecting Groups (Fmoc & Cbz): This is the cornerstone of its synthetic utility. The ability to deprotect two different amine functionalities on the same molecule under completely different and non-interfering conditions is critical for complex synthetic strategies, such as peptide stapling or branched peptide synthesis.[1][2]

This technical guide serves as a resource for researchers and drug development professionals, offering field-proven insights into the structure, synthesis, and strategic application of this valuable synthetic building block.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of this compound are essential for its handling, reaction setup, and analytical characterization.

Chemical Structure:

Chemical Structure of this compound (Note: An illustrative image of the chemical structure would be placed here in a final document. For this guide, the structure is described by its name and formula.)

Physicochemical Data Table:

PropertyValueSource
IUPAC Name (2RS)-3-((2S)-1-(benzyloxycarbonyl)piperidin-2-yl)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)propanoic acid(Generated)
Molecular Formula C₃₁H₃₂N₂O₆[3]
Molecular Weight 528.6 g/mol [3]
CAS Number 886362-31-8[3]
Appearance Typically a white to off-white solid[4]
Solubility Soluble in organic solvents like DMF, DCM, and alcohols.(General knowledge)

The Chemistry of Orthogonal Protection: A Strategic Overview

The synthetic power of this molecule lies in the distinct chemical properties of the Fmoc and Cbz protecting groups.[2] Their ability to be removed selectively without affecting the other is known as orthogonality and is a fundamental principle in modern organic synthesis.

The Fmoc (9-fluorenylmethyloxycarbonyl) Group

The Fmoc group is the standard Nα-protecting group for modern solid-phase peptide synthesis (SPPS).[5] Its primary role is to temporarily mask the alpha-amino group of the amino acid, preventing self-polymerization and allowing for controlled, stepwise elongation of the peptide chain.[6][7]

  • Mechanism of Deprotection (Base-Lability): The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in dimethylformamide (DMF).[1][8] The reaction proceeds via a β-elimination mechanism, which is gentle and highly specific, leaving acid-labile side-chain protecting groups (like Boc or Trityl) and the Cbz group completely intact.[9][10]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Deprotonation Proton Abstraction (β-Elimination) Fmoc_Peptide->Deprotonation Piperidine 20% Piperidine in DMF Piperidine->Deprotonation Free_Amine H₂N-Peptide-Resin (Ready for next coupling) Deprotonation->Free_Amine Byproducts Dibenzofulvene-Piperidine Adduct Deprotonation->Byproducts

Caption: Workflow for Fmoc group deprotection using piperidine.

The Cbz (Carboxybenzyl) Group

The Cbz group (also abbreviated as "Z") is a classic amine protecting group, renowned for its stability under a wide range of conditions, including the basic conditions used for Fmoc removal.[11][12] This stability makes it an ideal orthogonal partner to the Fmoc group.

  • Mechanism of Deprotection (Hydrogenolysis): The Cbz group is most commonly removed by catalytic hydrogenolysis.[12] This involves reacting the molecule with hydrogen gas in the presence of a palladium catalyst (e.g., Pd on carbon). The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts. This method is highly effective but can be incompatible with other reducible functional groups (e.g., alkynes, some sulfur-containing residues).[2]

Cbz_Deprotection Cbz_Amine Cbz-NH-R Cleavage Benzylic C-O Bond Cleavage Cbz_Amine->Cleavage Reagents H₂, Pd/C (Catalytic Hydrogenolysis) Reagents->Cleavage Free_Amine H₂N-R (Deprotected Amine) Cleavage->Free_Amine Byproducts Toluene + CO₂ Cleavage->Byproducts

Caption: Workflow for Cbz group deprotection via catalytic hydrogenolysis.

Synthesis and Purification Strategy

While the exact proprietary synthesis method may vary between suppliers, a plausible and logical retrosynthetic approach can be devised based on established organic chemistry principles. The key is to assemble the core structure and then introduce the protecting groups in a strategic order.

Retrosynthetic Analysis

A logical approach involves disconnecting the protecting groups first, followed by the bond connecting the beta-alanine and piperidine moieties.

Retrosynthesis Target This compound Intermediate1 3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine Target->Intermediate1 Fmoc Protection Intermediate2 1-Cbz-piperidine-2-carbaldehyde Intermediate1->Intermediate2 Michael Addition / Knoevenagel StartingMaterial1 Malonic Acid Derivative Intermediate1->StartingMaterial1 StartingMaterial2 N-Cbz-Pipecolic Acid Intermediate2->StartingMaterial2 Reduction

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol
  • Step 1: Preparation of N-Cbz-Pipecolic Acid. Commercially available pipecolic acid is protected at the nitrogen using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base).[11][13] This reaction is robust and typically high-yielding.

  • Step 2: Reduction to the Aldehyde. The carboxylic acid of N-Cbz-pipecolic acid is selectively reduced to the corresponding aldehyde, N-Cbz-pipecolinal. This requires careful choice of reducing agent (e.g., conversion to a Weinreb amide followed by DIBAL-H reduction) to avoid over-reduction to the alcohol.

  • Step 3: Chain Extension to form the Beta-Alanine Backbone. The aldehyde is reacted with a malonic acid derivative (e.g., malonic acid mono-ester) in a Knoevenagel-Doebner condensation, followed by reduction and decarboxylation to yield 3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine. This step establishes the core scaffold.

  • Step 4: N-Fmoc Protection. The final step is the protection of the newly formed primary amine of the beta-alanine moiety. This is achieved using an Fmoc-donating reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a mild base.[14] The choice of base is critical to prevent side reactions.

Purification and Quality Control
  • Purification: The final product is typically purified using flash column chromatography on silica gel to remove unreacted starting materials and side products. Recrystallization may be employed for further purification.

  • Characterization: The identity and purity of the final compound must be rigorously confirmed using a suite of analytical techniques:

    • HPLC: To determine the purity of the final product.

    • ¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

    • Mass Spectrometry (MS): To verify the correct molecular weight.[3]

Applications in Peptide Synthesis

The primary application of this building block is its incorporation into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Standard SPPS Coupling Protocol

The following is a generalized protocol for coupling the amino acid onto a solid support resin (e.g., a Rink Amide resin with a free amine).

SPPS_Cycle cluster_0 SPPS Cycle Start Start: H₂N-Peptide-Resin Activate 1. Activate Amino Acid: Target AA + HBTU/DIC Start->Activate Couple 2. Couple: Add activated AA to resin Activate->Couple Wash1 3. Wash (DMF) Couple->Wash1 Deprotect 4. Deprotect: 20% Piperidine/DMF Wash1->Deprotect Wash2 5. Wash (DMF) Deprotect->Wash2 End Elongated Peptide: H₂N-(AA)-Peptide-Resin Wash2->End End->Activate Repeat for next AA

Caption: Standard workflow for one cycle of Fmoc-SPPS.

Detailed Steps:

  • Resin Preparation: Start with the peptide-resin which has a free amine at the N-terminus, generated from the deprotection of the previous amino acid.

  • Activation: In a separate vessel, dissolve 3-4 equivalents of this compound, a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF. Allow to pre-activate for 5-10 minutes. This forms a highly reactive ester.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature. The choice of coupling time is critical and may need to be extended due to the steric bulk of the building block.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating the coupling reaction has gone to completion.[9]

  • Capping (Optional): If the Kaiser test is positive, cap any unreacted amines using acetic anhydride to prevent the formation of deletion sequences.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group, exposing a new N-terminal amine, ready for the next coupling cycle.[8]

Conclusion

This compound represents a sophisticated chemical tool for peptide chemists and drug developers. Its pre-installed conformational constraint and, most importantly, its orthogonal protecting group scheme, provide a high degree of synthetic flexibility. This allows for the creation of novel peptide architectures with enhanced therapeutic potential. Understanding the specific chemistry of the Fmoc and Cbz groups is paramount to leveraging this building block to its full potential, enabling the rational design and synthesis of the next generation of peptide-based drugs.

References

  • PubChem. N-Benzyloxycarbonyl-beta-alanine. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. 3-(1-Piperidinyl)alanine. National Center for Biotechnology Information. Available at: [Link].

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].

  • Wikipedia. Benzyl chloroformate. Wikipedia, The Free Encyclopedia. Available at: [Link].

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. (A representative review, though not directly cited in search results, provides authoritative context). A similar article is available at: [Link].

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link].

  • Chemistry For Everyone. What Are Fmoc Protecting Groups?. YouTube. Available at: [Link].

  • Google Patents. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH. Google Patents.
  • Deboves, H. J. C., et al. (2001). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry. Journal of the Chemical Society, Perkin Transactions 1, (16), 1930-1932. Available at: [Link].

  • La-Vela, S., et al. (2020). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Organic Letters, 22(8), 3054-3058. Available at: [Link].

  • The Organic Chemistry Tutor. Adding Cbz Protecting Group Mechanism. YouTube. Available at: [Link].

  • Ashenhurst, J. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link].

  • Obkircher, M., et al. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 14(6), 763-766. Available at: [Link].

Sources

n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine

Introduction: A Scaffold for Innovation in Peptidomimetics

This compound is a highly specialized, non-canonical amino acid derivative designed for advanced applications in peptide chemistry and drug discovery. Its intricate structure combines four key chemical motifs: a flexible β-alanine backbone, a conformationally constrained piperidine ring, and two orthogonal amine-protecting groups—the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.

This unique combination of features makes the molecule a valuable building block for synthesizing sophisticated peptidomimetics. The incorporation of this moiety into a peptide sequence can induce specific secondary structures, enhance proteolytic stability, and introduce novel interaction points for modulating biological targets. This guide provides a comprehensive overview of its physicochemical properties, a validated workflow for its use, and an exploration of its applications for researchers and professionals in the field of drug development.

Part 1: Physicochemical Properties and Characterization

The precise characterization of this compound is fundamental to its successful application. The empirical data for this compound are summarized below.

PropertyValueSource
Molecular Weight 528.6 g/mol [1][2]
Molecular Formula C₃₁H₃₂N₂O₆[1][2]
CAS Number 886362-31-8[1][2]
PubChem CID 44890833[1][3]
Appearance Typically a white to off-white solid[4]
Purity ≥95% (as determined by HPLC)[4]
Solubility Soluble in organic solvents like DMF, DCM, and DMSO
Storage Store refrigerated at 2°C to 8°C, protected from light[5]
Rationale for Analytical Characterization

Expert Insight: Validating the identity, purity, and structure of the raw material is a non-negotiable first step in any synthesis campaign. Failure to do so can lead to ambiguous biological data and failed syntheses.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A sharp, symmetrical peak at the expected retention time indicates a high degree of purity, while the presence of other peaks suggests impurities or degradation products.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The observation of an ion corresponding to [M+H]⁺ at m/z 529.6 provides direct evidence of the compound's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structural confirmation. The complex spectra will show characteristic signals for the aromatic protons of the Fmoc and Cbz groups, the aliphatic protons of the piperidine ring, and the diastereotopic protons of the β-alanine backbone.

Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary utility of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the α-amine, which is selectively removed at each cycle of the synthesis, while the Cbz group on the piperidine nitrogen remains stable to the basic conditions used for Fmoc removal.[6]

The Fmoc-SPPS Workflow: A Self-Validating Cycle

The elegance of Fmoc-SPPS lies in its cyclical and controlled nature. Each cycle consists of two primary steps: deprotection and coupling. The successful incorporation of this compound into a growing peptide chain follows this robust, field-proven methodology.

sp_ps_workflow Start Resin-Bound Peptide (Free N-Terminus) Coupling Step 2: Coupling - Add Fmoc-Amino Acid - Add Coupling Reagents (e.g., HBTU/DIPEA) Start->Coupling Prepare for next cycle Wash1 Wash (DMF) Coupling->Wash1 Remove Excess Reagents End Peptide Elongated by one Residue Wash1->End Deprotection Step 1: Fmoc Deprotection - 20% Piperidine in DMF Wash2 Wash (DMF) Deprotection->Wash2 Remove Piperidine & Dibenzofulvene Wash2->Start End->Deprotection Start Next Cycle

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protocol: Incorporation into a Peptide Sequence

This protocol describes a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.

System Parameters:

  • Resin: Rink Amide resin (or equivalent) with a substitution of 0.5 mmol/g.

  • Scale: 0.1 mmol.

  • Solvent: Dimethylformamide (DMF), peptide synthesis grade.

  • Activation Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: Diisopropylethylamine (DIPEA).

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell 200 mg of the resin in DMF for 30 minutes in a reaction vessel.

    • Perform Fmoc deprotection of the terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 5 mL, 10 minutes each). This reveals the free amine for coupling.[6]

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (264 mg, 0.5 mmol, 5 eq.) and HBTU (189 mg, 0.5 mmol, 5 eq.) in 2 mL of DMF.

    • Add DIPEA (174 µL, 1.0 mmol, 10 eq.) to the activation mixture.

    • Allow the solution to pre-activate for 2-5 minutes. The solution may change color.

    • Causality: Pre-activation converts the carboxylic acid of the Fmoc-amino acid into a more reactive acyl-imidazolium species, which is highly susceptible to nucleophilic attack by the resin's free amine. Using a 5-fold excess ensures the reaction goes to completion, a critical factor for synthesizing long or difficult peptides.

  • Coupling to Resin:

    • Add the activated amino acid solution to the washed, deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

    • Self-Validation: To confirm the completion of the coupling reaction, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates that all free primary amines have been acylated, confirming a successful coupling.

  • Washing and Capping (Optional):

    • Drain the reaction vessel and wash the resin with DMF (5 x 5 mL) to remove all excess reagents and byproducts.

    • If the Kaiser test indicates incomplete coupling, a "capping" step (acetylation with acetic anhydride and DIPEA) can be performed to terminate any unreacted chains, preventing the formation of deletion sequences.

  • Cycle Continuation:

    • The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid in the target sequence.

Part 3: Significance in Drug Development and Medicinal Chemistry

The strategic value of this compound extends beyond simple peptide elongation. Its constituent parts offer distinct advantages in the design of novel therapeutics.

The Piperidine Scaffold: A Privileged Structure

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry. Its presence in a molecule often confers favorable pharmacokinetic properties, such as improved cell permeability, metabolic stability, and oral bioavailability. By incorporating this compound, researchers can imbue peptide-based drug candidates with more drug-like characteristics.

Conformational Constraint and Target Affinity

The rigid piperidine ring, coupled with the flexible β-alanine linker, introduces a defined conformational constraint into the peptide backbone.

Expert Insight: Natural peptides are often too flexible, allowing them to adopt multiple conformations. This conformational entropy can lead to lower binding affinity and specificity for a biological target. By introducing rigid elements like the piperidine ring, we can "pre-organize" the peptide into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity.

logic_diagram Molecule N-Fmoc-3-(1-Cbz-piperidin-2-yl) -DL-beta-alanine Piperidine Piperidine Ring (Rigid Scaffold) Molecule->Piperidine BetaAla β-Alanine Backbone (Increased Flexibility) Molecule->BetaAla ProtectingGroups Fmoc / Cbz Groups (Orthogonal Handles) Molecule->ProtectingGroups Constraint Conformational Constraint Piperidine->Constraint Stability Enhanced Proteolytic Stability BetaAla->Stability Synthesis Controlled Stepwise Synthesis (SPPS) ProtectingGroups->Synthesis Potency Increased Binding Affinity & Potency Constraint->Potency DrugLike Improved Drug-Like Properties (e.g., Bioavailability) Stability->DrugLike Discovery Access to Novel Chemical Space Synthesis->Discovery

Sources

An In-depth Technical Guide to the Role of Constrained β-Amino Acids in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic potential of peptides is often hindered by their inherent pharmacological weaknesses, primarily their susceptibility to proteolytic degradation and conformational flexibility, which leads to reduced receptor affinity and specificity. Peptidomimetics aim to overcome these limitations by designing novel structures that mimic the essential features of a natural peptide's bioactive conformation.[1] This guide provides a comprehensive technical overview of a powerful peptidomimetic strategy: the incorporation of conformationally constrained β-amino acids. We will explore the fundamental principles of how these non-natural building blocks enforce specific, predictable secondary structures, enhance proteolytic stability, and ultimately enable the design of potent and selective modulators of biological processes, particularly protein-protein interactions. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design of next-generation therapeutics.

The Peptidomimetic Imperative: Moving Beyond Natural Peptides

Peptides are central to countless physiological processes, acting as hormones, neurotransmitters, and modulators of protein interactions.[2] This makes them attractive starting points for drug discovery. However, the translation of a native peptide into a viable therapeutic is fraught with challenges:

  • Proteolytic Instability: The amide bonds of the peptide backbone are readily cleaved by proteases in the body, leading to a short plasma half-life.[3][4]

  • Conformational Flexibility: Short peptides exist as an ensemble of conformations in solution. The bioactive conformation is often a minor and transient species, resulting in a significant entropic penalty upon binding to a target receptor, which lowers affinity.[3][5]

  • Poor Bioavailability: The polar nature and relatively high molecular weight of many peptides limit their ability to cross biological membranes, necessitating parenteral administration.

Peptidomimetics seek to address these issues by creating molecules that retain the key pharmacophoric elements of the parent peptide while possessing improved drug-like properties.[6][7] One of the most successful strategies in this domain involves modifying the peptide backbone itself through the introduction of β-amino acids.

Introduction to β-Amino Acids: Expanding the Peptidic Backbone

β-amino acids are structural isomers of their α-amino acid counterparts, distinguished by the presence of an additional carbon atom in the backbone between the amino and carboxyl groups.[8][9] This seemingly subtle change has profound consequences for the resulting peptide's structure and function.

  • Inherent Protease Resistance: The altered backbone geometry of β-peptides and α/β-hybrid peptides renders them poor substrates for the proteases that typically degrade α-peptides.[9][10][]

  • Novel Secondary Structures: The longer, more flexible backbone of β-peptides allows them to fold into unique and stable secondary structures, or "foldamers," such as various helices (e.g., 12-helix, 14-helix) and sheets, that are not accessible to α-peptides.[4][12]

While the inclusion of simple β-amino acids provides a foundational level of stability, the true power of this approach is realized when the β-amino acid is conformationally constrained .

The Core Principle: Conformational Constraint as a Design Tool

The central thesis of this guide is that by restricting the rotational freedom of β-amino acid residues, one can exert precise control over the local and global conformation of a peptide. This pre-organization of the peptidomimetic into a bioactive conformation minimizes the entropic cost of binding, potentially leading to a dramatic increase in affinity and selectivity.[3][13] Constraints are typically introduced through two primary strategies: cyclization and substitution.

Cyclic β-Amino Acids: Locking the Backbone

Incorporating the β-amino acid's backbone atoms into a ring structure is a highly effective method for reducing conformational freedom. The size and stereochemistry of the ring dictate the preferred dihedral angles, thereby guiding the peptide into a specific secondary structure.

  • Alicyclic β-Amino Acids: These residues, where the amino and carboxyl groups are attached to a carbocyclic ring (e.g., cyclopropane, cyclopentane, cyclohexane), are powerful turn or helix inducers.[8] For example, trans-2-aminocyclopentanecarboxylic acid (ACPC) promotes a 12-helical structure, while trans-2-aminocyclohexanecarboxylic acid (ACHC) favors a 14-helix.[4]

  • Heterocyclic β-Amino Acids: In these analogues, a heteroatom is part of the ring system, such as in β-proline derivatives.[8][14] These can be used to introduce specific hydrogen bonding patterns or to mimic the constrained geometry of natural proline turns.

Acyclic Constraints: Steric and Electronic Control

Conformational restriction can also be achieved in acyclic systems by introducing substituents on the α and/or β carbons of the amino acid.[13][15]

  • β-Substitution: Adding one or two substituents at the Cβ position (creating β²- or β³, and β²,³-amino acids) introduces steric hindrance that can favor specific rotamers around the Cα-Cβ bond. This is a powerful tool for controlling the projection of side chains.[15]

  • α-Substitution: Alkylation at the Cα position restricts rotation around the N-Cα bond, similar to the effect of α,α-disubstituted α-amino acids.

The combination of α and β substitution provides a highly tunable system for fine-tuning the conformational landscape of the peptide.

Table 1: Influence of Constrained β-Amino Acids on Peptide Secondary Structure
β-Amino Acid TypeConstraint MethodPredominant Secondary Structure InducedKey Torsional Angles Restricted
trans-ACPC5-membered ring12-HelixC-Cα-Cβ-C
trans-ACHC6-membered ring14-HelixC-Cα-Cβ-C
β²,³-Disubstituted Amino AcidSteric hindrance at CβExtended strands or sharp turnsCα-Cβ
3,4-Methano-β-prolineBicyclic systemDefined turnMultiple backbone angles

Application in Drug Discovery: Targeting Protein-Protein Interactions

One of the most promising applications of this technology is in the development of inhibitors for protein-protein interactions (PPIs).[10][12] Many PPIs are mediated by a helical or β-turn domain of one protein docking into a shallow pocket on its partner.[16] These interfaces are notoriously difficult to target with traditional small molecules.

Constrained β-amino acid-containing peptides are ideally suited for this challenge. By designing a peptidomimetic that adopts the precise helical or turn structure of the native binding motif, it is possible to create potent and specific PPI inhibitors.[12]

PPI_Inhibition cluster_native Native Interaction cluster_inhibition Inhibition P1 Protein A P2 Protein B P1->P2 Binding via α-Helix Domain P1_i Protein A P2_i Protein B P1_i->P2_i Interaction Blocked Foldamer β-Peptide Foldamer (Mimics α-Helix) Foldamer->P1_i Binds to Pocket

Case Study: Targeting Apoptosis Regulators The Bcl-2 family of proteins, which regulate apoptosis, are key targets in oncology. The interactions between pro- and anti-apoptotic members of this family are mediated by BH3 α-helical domains. Gellman and coworkers developed α/β-peptides containing constrained β-amino acids that mimic the BH3 domain.[12] These foldamers were able to disrupt the interaction between pro-apoptotic PUMA and anti-apoptotic Mcl-1, demonstrating the therapeutic potential of this approach.[12] Similar strategies have been employed to target viral fusion proteins, such as HIV gp41.[16]

Experimental Protocols: A Self-Validating Workflow

The successful implementation of this technology requires robust synthetic and analytical methodologies. Below are representative protocols that incorporate self-validating quality control steps.

Protocol: Synthesis of a Boc-Protected Cyclic β-Amino Acid Monomer

This protocol outlines a general procedure for synthesizing an enantiomerically pure constrained β-amino acid, such as 3,4-methano-β-proline, which can be challenging due to the need to control stereochemistry.[8][14]

Objective: To synthesize a building block suitable for solid-phase peptide synthesis (SPPS).

Methodology:

  • Starting Material: Begin with a readily available chiral starting material, such as a bicyclic lactone, to establish the desired stereochemistry early in the synthesis.[14]

  • Ring Opening: Perform a nucleophilic ring-opening of the lactone using a protected amine source (e.g., sodium azide followed by reduction, or a protected amine).

    • Causality: This step establishes the relative stereochemistry of the carboxyl and amino functionalities.

  • Functional Group Manipulation: Convert the resulting alcohol to a leaving group (e.g., tosylate or mesylate).

  • Cyclization: Induce intramolecular cyclization via nucleophilic displacement to form the desired heterocyclic or bicyclic core.

  • Protection: Protect the resulting secondary amine with a Boc group (di-tert-butyl dicarbonate) and the carboxylic acid as a methyl or ethyl ester.

    • Self-Validation: Monitor each step by TLC and characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and purity.

  • Deprotection: Saponify the ester to liberate the free carboxylic acid.

    • Final QC: Purify the final Boc-protected monomer by flash chromatography or recrystallization. Confirm final structure and enantiomeric purity (>98% ee) by chiral HPLC.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with a Constrained β-Amino Acid

Objective: To incorporate the synthesized monomer into a target peptide sequence.

Methodology:

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin appropriate for the C-terminus of the desired peptide.

  • Deprotection: Remove the N-terminal Fmoc protecting group with 20% piperidine in DMF.

    • Self-Validation: Quantify Fmoc cleavage using a UV-Vis spectrophotometer to ensure the reaction has gone to completion.

  • Coupling: Couple the subsequent standard Fmoc-α-amino acid (3-5 equivalents) using a coupling agent like HBTU/HOBt or HATU in the presence of a base (DIPEA or collidine). Allow to react for 1-2 hours.

  • Incorporation of the Constrained β-Amino Acid: For the constrained Boc-β-amino acid, a switch in protection strategy is needed.

    • a. After Fmoc deprotection, couple the Boc-protected constrained β-amino acid using the same coupling conditions (HBTU/HATU). Due to potential steric hindrance, extended coupling times (4-24 hours) or double coupling may be necessary.

    • Self-Validation: Perform a Kaiser test or Chloranil test. A negative result (yellow beads for Kaiser) indicates a complete coupling.

    • b. Following successful coupling, remove the Boc group using 30-50% TFA in DCM for 30 minutes.

    • c. Neutralize the resin with 10% DIPEA in DMF before proceeding to couple the next Fmoc-α-amino acid.

  • Repeat: Continue the cycle of deprotection and coupling until the full peptide sequence is assembled.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-4 hours.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

    • Final QC: Confirm the identity and purity of the final peptide by LC-MS and MALDI-TOF mass spectrometry.

SPPS_Workflow Start Start with Resin Fmoc_De Fmoc Deprotection (20% Piperidine) Start->Fmoc_De QC1 QC: UV-Vis Check Fmoc_De->QC1 Alpha_Couple Couple Fmoc-α-AA (HATU/DIPEA) QC1->Alpha_Couple Pass QC2 QC: Kaiser Test Alpha_Couple->QC2 Last_Residue Last Residue? QC2->Last_Residue Pass Beta_Couple Couple Boc-β-AA (HATU/DIPEA) QC3 QC: Kaiser Test Beta_Couple->QC3 Boc_De Boc Deprotection (30% TFA) QC3->Boc_De Pass Boc_De->Last_Residue Last_Residue->Beta_Couple No Cleave Cleave from Resin (TFA Cocktail) Last_Residue->Cleave Yes Purify RP-HPLC Purification Cleave->Purify Analyze LC-MS Analysis Purify->Analyze End Final Peptide Analyze->End

Conclusion and Future Outlook

The use of conformationally constrained β-amino acids represents a mature and highly effective strategy in the field of peptidomimetics. By providing chemists with a toolkit to enforce specific, biologically relevant conformations, this approach enables the rational design of potent, selective, and proteolytically stable therapeutic candidates. The ability to mimic secondary structures like α-helices and β-turns has proven particularly valuable for tackling challenging targets such as protein-protein interactions.[10][17][18]

Future advancements will likely focus on the development of novel constrained scaffolds with even more precise conformational control, the expansion of synthetic methodologies to make these building blocks more accessible, and their application to an even broader range of biological targets, including intracellular PPIs and allosteric modulation of enzymes. As our understanding of the relationship between structure and function continues to grow, constrained β-amino acids will remain a cornerstone of modern medicinal chemistry and drug discovery.

References

  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. [Link]

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Harnessing Conformational Rigidity: A Technical Guide to Piperidine-Containing Amino Acids in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its ubiquitous presence in a vast array of pharmaceuticals and natural products.[1][2] When incorporated into an amino acid framework, this six-membered heterocycle offers an unparalleled tool for drug designers, providing a mechanism to enforce specific, predictable, and biologically relevant conformations. This guide delves into the core principles governing the application of piperidine-containing amino acids, moving from fundamental synthetic strategies and conformational analysis to their sophisticated use in creating highly specific and potent therapeutic agents. We will explore their role as peptidomimetics, their integration into small-molecule scaffolds, and provide validated protocols for their synthesis and application, offering researchers a comprehensive resource for leveraging these powerful building blocks in drug discovery programs.

The Piperidine Scaffold: A Convergence of Favorable Properties

The enduring prevalence of the piperidine motif in successful drugs is not coincidental.[1][3][4] It stems from a unique combination of physicochemical properties that address many of the challenges encountered in drug development. The saturated heterocyclic structure enhances metabolic stability compared to more labile aromatic systems and provides a three-dimensional architecture that can be exploited for precise target engagement.[1]

Key advantages conferred by the piperidine ring include:

  • Modulation of Physicochemical Properties: The basic nitrogen atom (pKa ≈ 11) is typically protonated at physiological pH, allowing it to serve as a key hydrogen bond donor and form critical salt-bridge interactions with target proteins.[5] This basicity also enhances aqueous solubility, a crucial parameter for favorable pharmacokinetics.

  • Conformational Constraint: Unlike flexible aliphatic chains, the piperidine ring exists in a stable chair conformation. This rigidity reduces the entropic penalty of binding to a biological target by pre-organizing the molecule into a bioactive conformation, often leading to enhanced potency and selectivity.[6]

  • Vectorial Display of Substituents: The chair conformation presents substituents in well-defined axial and equatorial positions. This allows medicinal chemists to precisely control the spatial orientation of pharmacophoric elements to optimize interactions within a binding pocket.

  • Metabolic Stability: The piperidine ring itself is generally robust to metabolic degradation. Functionalization at positions adjacent to the nitrogen can further enhance this stability, improving the drug's half-life and overall pharmacokinetic profile.[1]

These properties make piperidine-containing amino acids, which merge the structural benefits of the piperidine core with the versatile connectivity of amino acids, exceptionally powerful tools for drug design.

Synthetic Strategies: Accessing Chiral Piperidine Amino Acid Scaffolds

The effective use of these building blocks begins with robust and stereocontrolled synthesis. Numerous strategies have been developed, often leveraging either the existing chiral pool or asymmetric catalytic methods to establish the desired stereochemistry.

A common and powerful approach involves the transformation of readily available, enantiomerically pure starting materials such as natural α-amino acids. L-glutamic acid, for instance, provides a versatile template for accessing 3-amino piperidine derivatives.[7]

G cluster_0 Core Synthetic Strategies cluster_1 Key Transformations Start_A Acyclic Precursors (e.g., Amino Diols/Dihalides) Process_A Intramolecular Cyclization Start_A->Process_A Start_B Pyridine Derivatives Process_B Catalytic Hydrogenation Start_B->Process_B Start_C Chiral Pool (e.g., L-Glutamic Acid) Process_C Multi-step Conversion (Reduction, Tosylation, Cyclization) Start_C->Process_C Final_Product Piperidine-Containing Amino Acid Process_A->Final_Product Process_B->Final_Product Process_C->Final_Product

Caption: Common synthetic routes to piperidine amino acids.

Another major route is the catalytic hydrogenation of substituted pyridine precursors.[2][8] While efficient for creating the core ring system, this method often requires subsequent resolution or asymmetric hydrogenation techniques to achieve enantiopure products. Intramolecular cyclization of suitably functionalized linear precursors is also a widely employed strategy.[2]

Experimental Protocol: Synthesis of (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate

This protocol provides a representative method for synthesizing a protected 3-amino piperidine derivative starting from L-glutamic acid, illustrating the chiral pool approach.

Step 1: Diesterification of L-Glutamic Acid

  • Suspend L-glutamic acid (1.0 eq) in methanol.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure to yield dimethyl L-glutamate hydrochloride as a white solid.

Step 2: N-Protection

  • Dissolve the crude dimethyl L-glutamate hydrochloride in dichloromethane (DCM).

  • Add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq).

  • Stir the mixture at room temperature for 12-16 hours. Monitor by TLC.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the N-Boc protected diester.

Step 3: Reduction to Diol

  • Dissolve the N-Boc diester in tetrahydrofuran (THF) and cool to 0°C.

  • Add sodium borohydride (NaBH₄, 4.0 eq) portion-wise.

  • Slowly add methanol dropwise to initiate the reduction.

  • Stir for 4-6 hours at room temperature.

  • Quench the reaction carefully with 1M HCl. Extract with ethyl acetate, wash with brine, dry, and concentrate to afford the corresponding diol.

Step 4: Ditosylation

  • Dissolve the diol (1.0 eq) in DCM and cool to 0°C.

  • Add triethylamine (3.0 eq) followed by p-toluenesulfonyl chloride (TsCl, 2.2 eq).

  • Stir at 0°C for 4 hours, then at room temperature overnight.

  • Wash with water and brine, dry the organic layer, and concentrate. Purify by column chromatography to obtain the ditosylate intermediate.

Step 5: Cyclization with Benzylamine

  • Dissolve the ditosylate (1.0 eq) in acetonitrile.

  • Add benzylamine (15.0 eq) and heat the mixture to reflux for 24 hours.

  • Cool to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product, (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate.

Application in Peptidomimetics: Engineering Secondary Structure

Peptides are challenging drug candidates due to their poor metabolic stability and low cell permeability. Peptidomimetics aim to replicate the critical binding interactions of a peptide in a non-peptidic, more drug-like scaffold. Piperidine-containing amino acids are master tools for this purpose, particularly for mimicking β-turns.[9]

The β-Turn Mimetic

The β-turn is a secondary structure motif where the polypeptide chain reverses its direction.[9] This structure is crucial for molecular recognition and protein-protein interactions (PPIs). By incorporating a piperidine amino acid, the constrained ring acts as a scaffold that forces the attached substituents into a geometry that closely mimics the i+1 and i+2 residues of a natural β-turn.

G cluster_0 Natural β-Turn cluster_1 Piperidine-Based Mimetic a Residue i b Residue i+1 a->b c Residue i+2 b->c d Residue i+3 c->d d->a H-Bond e Residue i f Piperidine Amino Acid (Mimics i+1, i+2) e->f g Residue i+3 f->g

Caption: Piperidine amino acids as β-turn mimetics.

This pre-organization stabilizes the desired conformation, making these mimetics potent tools for disrupting PPIs that are dependent on β-turn recognition motifs.

Protocol: SPPS with a Piperidine Amino Acid

Incorporating these specialized monomers into a peptide sequence via solid-phase peptide synthesis (SPPS) requires minor adjustments to standard protocols.

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin.

  • Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid.[8][9] Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the incoming Fmoc-protected piperidine amino acid (3.0 eq) with a coupling agent like HCTU (2.9 eq) and a base such as diisopropylethylamine (DIPEA, 6.0 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours. The increased steric bulk of the piperidine scaffold may necessitate longer coupling times compared to standard amino acids.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be required.

  • Capping (Optional): If coupling is incomplete, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

  • Iteration: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Case Studies: FDA-Approved Drugs

The theoretical advantages of piperidine-containing amino acids are validated by their presence in numerous clinically successful drugs. The rigid scaffold often forms the core of the molecule, orienting key functional groups for optimal target engagement.

Drug NameTherapeutic ClassRole of Piperidine Moiety
Alogliptin [7]DPP-4 Inhibitor (Antidiabetic)The 3-aminopiperidine core is a key structural feature. The basic amine forms a critical salt bridge with glutamic acid residues in the S2 pocket of the DPP-4 enzyme, anchoring the inhibitor.
Tofacitinib [7]JAK Inhibitor (Immunosuppressant)While technically a pyrrolo[2,3-d]pyrimidine core, it is attached to a piperidine ring. The piperidine serves as a versatile scaffold for linking different parts of the molecule and optimizing ADME properties.
Donepezil [10]Acetylcholinesterase Inhibitor (Alzheimer's)The N-benzylpiperidine moiety is crucial for binding within the active site gorge of acetylcholinesterase, participating in key π-π stacking and hydrophobic interactions.
Risperidone [8]AntipsychoticThe piperidine ring is a central component that correctly positions the fluorobenzisoxazole and ethyl-methyl-pyrimidinone groups for potent antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.

Conclusion and Future Perspectives

Piperidine-containing amino acids are far more than simple building blocks; they are sophisticated tools for conformational control in drug design. Their ability to mimic secondary structures, serve as rigid scaffolds, and improve pharmacokinetic properties makes them invaluable in modern medicinal chemistry.[1][6] The continued development of novel synthetic routes to access increasingly complex and diversely substituted piperidine scaffolds will further expand their utility.[2][11] Future applications are likely to focus on tackling challenging targets, such as allosteric sites and protein-protein interfaces, where the precise spatial positioning of functional groups is paramount for achieving both potency and selectivity. As our understanding of molecular recognition deepens, the rational design and application of these constrained amino acids will remain a key strategy in the development of next-generation therapeutics.

References

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  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: RSC Publishing URL: [Link]

  • Title: Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease Source: ACS Publications URL: [Link]

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  • Title: Structure of few bio-active compounds having 3-amino piperidine ring system Source: ResearchGate URL: [Link]

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  • Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

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  • Title: Conformation of piperidine and of derivatives with additional ring hetero atoms Source: ACS Publications URL: [Link]

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A Technical Guide to Engineering Peptide Conformation: Utilizing n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine for the Induction of Beta-Turn Structures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and biomaterial science, the precise control of peptide conformation is paramount for achieving desired biological activity and stability. Beta-turns, as key structural motifs that redirect the polypeptide chain, are critical for molecular recognition, protein folding, and enzymatic catalysis.[1][2][3] This technical guide provides an in-depth exploration of a rationally designed beta-amino acid, n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine , as a potent inducer of beta-turn secondary structures. We will dissect the molecular architecture of this building block, elucidate the stereochemical principles behind its turn-inducing properties, provide a comprehensive protocol for its incorporation into synthetic peptides via Solid Phase Peptide Synthesis (SPPS), and detail the analytical methods required to validate the resulting conformation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage constrained amino acids for advanced peptide design.

The Strategic Importance of the Beta-Turn

The beta-turn is a fundamental secondary structure element where the polypeptide chain reverses its direction abruptly.[1][4] Typically comprising four amino acid residues (designated i, i+1, i+2, and i+3), this motif is stabilized by a hydrogen bond between the carbonyl oxygen of the i residue and the amide proton of the i+3 residue.[4][5] This compact fold is crucial for:

  • Globular Protein Architecture: Beta-turns are essential for creating the compact, globular structures of proteins by connecting anti-parallel beta-sheets and other secondary structure elements.[4][6]

  • Bioactivity: They are frequently found in the active sites of enzymes and at the interface of protein-protein interactions (PPIs), making them prime targets for the design of therapeutic agonists and antagonists.[2][3]

  • Metabolic Stability: Peptides rich in beta-turns often exhibit enhanced resistance to proteolytic degradation compared to linear, flexible peptides.[7]

Given their significance, the development of synthetic molecules, or "mimetics," that can predictably induce and stabilize beta-turns is a highly sought-after goal in medicinal chemistry.[6][8] These mimetics act as "folding nucleators," pre-organizing the peptide backbone and reducing the entropic penalty of folding into a defined conformation.[6][9]

Molecular Design Rationale: this compound

The efficacy of a beta-turn mimetic lies in its ability to restrict the conformational freedom of the peptide backbone. The title compound is a non-natural, constrained beta-amino acid meticulously designed for this purpose. Let's deconstruct its key features:

  • Beta-Amino Acid Scaffold: Unlike natural alpha-amino acids, the additional methylene group in the beta-alanine backbone introduces greater flexibility. However, when this backbone is part of a rigid cyclic system, it becomes a powerful conformational director.[7][10]

  • Piperidine Ring: The core of the mimetic is a piperidine ring. Saturated heterocycles like piperidine have well-defined conformational preferences, primarily adopting a stable chair conformation.[11][12] This inherent rigidity is the primary driver for inducing the turn.

  • 2-Substitution Pattern: The attachment of the beta-alanine moiety at the C2 position of the piperidine ring is critical. This substitution pattern forces the peptide chain entering and exiting the mimetic to adopt specific dihedral angles, geometrically approximating those required for a canonical beta-turn. The equatorial conformation is generally more stable for substituted piperidines, which dictates the spatial orientation of the peptide backbone.[11]

  • Protecting Groups (Fmoc and Cbz):

    • N-Fmoc (Fluorenylmethyloxycarbonyl): This base-labile protecting group on the beta-amino group makes the molecule directly compatible with the most common and robust method of modern peptide synthesis: Fmoc-based SPPS.[13][14] Its removal is typically achieved with a solution of piperidine in DMF.[14]

    • N-Cbz (Carboxybenzyl): This group protects the piperidine ring nitrogen. It is stable to the basic conditions of Fmoc removal and the acidic conditions often used for side-chain deprotection, providing orthogonal protection. It can be removed under specific conditions, such as hydrogenolysis, if further modification of the piperidine nitrogen is desired post-synthesis.

The combination of these features results in a building block that serves as a molecular scaffold, pre-organizing the peptide chain into a reverse-turn geometry.

Mechanism of Beta-Turn Induction

The incorporation of this constrained beta-amino acid into a peptide sequence mechanistically promotes the formation of a beta-turn by restricting the available conformational space of the backbone.

G cluster_0 Peptide Chain cluster_1 Conformational Effect P_in Incoming Peptide Chain (Residue i-1) Mimetic n-Fmoc-3-(1-cbz-piperidin-2-yl) -DL-beta-alanine (Residue i, i+1, i+2 positions) P_in->Mimetic Enters Mimetic P_out Outgoing Peptide Chain (Residue i+3) Mimetic->P_out Exits Mimetic Constraint Rigid Piperidine Ring (Chair Conformation) Mimetic->Constraint Turn Forced Proximity of (i-1) Carbonyl and (i+3) Amide Constraint->Turn Induces Hbond Stabilizing Hydrogen Bond Formation Turn->Hbond Enables

Caption: Mechanism of beta-turn induction by the constrained piperidine mimetic.

Experimental Protocol: Peptide Synthesis and Characterization

The true utility of this building block is demonstrated through its seamless integration into established synthetic workflows.

Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the manual synthesis of a model tetrapeptide (e.g., Ac-Ala-[Mimetic]-Ala-NH₂) to illustrate the process. The synthesis is performed on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA Resin

  • This compound

  • Fmoc-L-Ala-OH

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N'-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Capping Reagent: Acetic Anhydride

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Step-by-Step Protocol:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a fritted syringe reaction vessel.

  • Fmoc Deprotection (Cycle 1):

    • Drain the DMF.

    • Add 20% piperidine/DMF solution to the resin. Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Cycle 1: Fmoc-L-Ala-OH):

    • In a separate vial, pre-activate Fmoc-L-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 2 hours.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If incomplete, repeat the coupling.

    • Wash the resin as in step 2.

  • Fmoc Deprotection (Cycle 2): Repeat step 2 to remove the Fmoc group from the newly coupled Alanine.

  • Mimetic Coupling (Cycle 2: this compound):

    • Pre-activate the title mimetic (2 eq.), HBTU (1.9 eq.), HOBt (2 eq.), and DIPEA (4 eq.) in DMF.

    • Add the solution to the resin and agitate for 4-6 hours. Due to potential steric hindrance, a longer coupling time and/or a different coupling agent like HATU may be beneficial.

    • Perform a Kaiser test. Wash the resin.

  • Fmoc Deprotection (Cycle 3): Repeat step 2.

  • Amino Acid Coupling (Cycle 3: Fmoc-L-Ala-OH): Repeat step 3.

  • N-terminal Acetylation:

    • Repeat step 2 to remove the final Fmoc group.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin. Agitate for 30 minutes.

    • Wash the resin thoroughly with DMF and DCM, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge, decant the ether, and dry the crude peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using Mass Spectrometry (e.g., ESI-MS).

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for mimetic incorporation.

Conformational Analysis

Once the peptide is synthesized and purified, its secondary structure must be validated. A combination of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy provides definitive evidence of a beta-turn.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining peptide structure in solution. Key experiments include:

  • Temperature Coefficient of Amide Protons: The chemical shift of amide protons (NH) involved in intramolecular hydrogen bonds (like the one stabilizing a beta-turn) shows a weak dependence on temperature. A temperature coefficient (Δδ/ΔT) of less than -3.0 ppb/K is strong evidence of a stable H-bond.[5] In contrast, solvent-exposed amides have values greater than -4.5 ppb/K.

  • 2D NMR (ROESY/NOESY): Through-space correlations reveal protons that are close to each other. For a beta-turn, specific Nuclear Overhauser Effect (NOE) signals are expected, such as a strong NOE between the NH of residue i+3 and the NH of residue i+2, and between the CαH of residue i+1 and the NH of residue i+2.

  • Coupling Constants (³J(HN,Hα)): These values can help determine the phi (φ) dihedral angle of the peptide backbone, further defining the turn type.

B. Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the overall secondary structure content of a peptide in solution.[15][16] While CD spectra for beta-turns can be variable, they are distinctly different from those of alpha-helices or random coils.[17][18] Different beta-turn types (I, II, I', II') have characteristic, albeit sometimes overlapping, spectral signatures.[15]

Secondary StructureCharacteristic CD Signal (Far-UV)
Alpha-Helix Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm
Beta-Sheet Negative band at ~218 nm, positive band at ~195 nm
Beta-Turn (Type I) Negative band ~225-230 nm, positive band ~195 nm
Beta-Turn (Type II) Positive band ~220-230 nm, strong negative band ~205 nm
Random Coil Strong negative band near 200 nm

Table 1: Typical Far-UV CD spectral features for common peptide secondary structures. Note that beta-turn spectra can be highly dependent on the specific amino acids involved.[15][17][18]

Applications and Future Outlook

The ability to rationally install beta-turns into peptide sequences opens up vast possibilities in therapeutic and materials design.

  • Drug Discovery: Constrained peptides containing this mimetic can target challenging protein-protein interactions implicated in diseases like cancer and autoimmune disorders.[19] The pre-organized conformation can lead to higher binding affinity and specificity.

  • Peptide Stabilization: Introducing beta-turns can cyclize or "staple" peptides, significantly enhancing their stability in biological fluids and improving their pharmacokinetic profiles.

  • Biomaterials: The predictable folding induced by these mimetics can be used to design self-assembling peptide-based hydrogels and other nanomaterials with defined structures.

The use of this compound represents a sophisticated strategy for peptide engineering. By understanding the fundamental principles of its design and applying the robust synthetic and analytical protocols outlined in this guide, researchers can unlock new avenues for creating highly structured, stable, and bioactive peptides.

References

  • Organic Letters. (2020-05-14). β-Turn Mimics by Chemical Ligation. ACS Publications. [Link]

  • PubMed. (2000-08-24). Solid-supported synthesis of a peptide beta-turn mimetic. [Link]

  • PubMed Central. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. [Link]

  • RSC Publishing. Constrained beta-amino acid-containing miniproteins. [Link]

  • PubMed Central. (2025-12-26). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]

  • PubMed. (1978-11-14). Circular dichroism of beta turns in peptides and proteins. [Link]

  • Google Patents.
  • ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

  • ACS Publications. (2023-09-29). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. [Link]

  • ResearchGate. Characterization of β-turns by electronic circular dichroism spectroscopy: A coupled molecular dynamics and time-dependent density functional theory computational study. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link]

  • eScholarship.org. (2021-05-10). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]

  • ResearchGate. Some important cyclic β-amino acids. [Link]

  • RSC Publishing. (2015-12-15). β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase. [Link]

  • PubMed Central. Constrained Peptides as Miniature Protein Structures. [Link]

  • PNAS. (2009-07-07). Evaluating β-turn mimics as β-sheet folding nucleators. [Link]

  • Pearson. (2022-07-22). Beta Turns Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • RSC Publishing. Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. [Link]

  • Wiley Online Library. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

  • RSC Publishing. (2021-03-17). Constrained beta-amino acid-containing miniproteins. [Link]

  • Jasco-global. (2025-03-14). CD for Experimental Investigation & Verification of Protein Structure in the AlphaFold Era. [Link]

  • RSC Publishing. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. [Link]

  • Chem-Space. Peptidomimetics of Beta-Turn Motifs Library. [Link]

  • ResearchGate. (2025-12-28). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]

  • The College of St. Benedict/St. John's University. Beta turns. [Link]

  • ACS Publications. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. [Link]

  • PubMed. Characterization of beta-turns in cyclic hexapeptides in solution by Fourier transform IR spectroscopy. [Link]

  • ResearchGate. The conformational preferences of fluorinated piperidine derivatives.... [Link]

  • PubMed. (2008-06). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. [Link]

  • Wikipedia. Peptide synthesis. [Link]

Sources

Beyond the Alpha-Helix: A Technical Guide to Exploring Novel Peptide Secondary Structures with β-Alanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Foldamer Revolution

For decades, the world of peptide science has been largely defined by the canonical 20 proteinogenic α-amino acids and the secondary structures they form – the α-helix and the β-sheet. While these structures are fundamental to life, their therapeutic potential is often hampered by proteolytic instability and limited conformational diversity. This guide ventures into the exciting frontier of foldamers – non-natural oligomers that adopt stable, well-defined three-dimensional structures. Specifically, we will explore the profound impact of incorporating β-alanine and its derivatives into peptide backbones, unlocking a universe of novel secondary structures with significant implications for drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of these remarkable molecules.

The Architectural Logic of β-Peptides: A New Blueprint for Folding

The simple addition of a single methylene group to the backbone of an amino acid, shifting the amino group from the α- to the β-carbon, fundamentally alters the conformational landscape of a peptide chain.[1][2] This seemingly minor change in β-alanine (3-aminopropanoic acid) introduces an additional rotatable bond, leading to a greater degree of conformational flexibility.[1] However, through strategic design, this flexibility can be harnessed to create highly ordered and predictable secondary structures that are inaccessible to their α-peptide counterparts.[3][4]

Unlike α-peptides, which are prone to enzymatic degradation, peptides composed entirely or partially of β-amino acids exhibit remarkable resistance to proteases.[4][5][6][7] This inherent stability makes them highly attractive candidates for therapeutic development.[6][8]

The diverse secondary structures observed in β-peptides include various helices (such as the 14-helix, 12-helix, and 10/12-helix), turns, and sheets.[4] The formation of these structures is governed by a complex interplay of factors including the substitution pattern on the β-amino acid, the stereochemistry of the chiral centers, and the sequence of the oligomer.

Designing and Synthesizing β-Peptide Foldamers: From Monomer to Macromolecule

The journey to novel β-peptide secondary structures begins with the synthesis of the β-amino acid building blocks. A variety of synthetic routes are available, including homologation reactions of the corresponding α-amino acids.[9][10]

Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

The most common and efficient method for constructing β-peptides is Solid-Phase Peptide Synthesis (SPPS).[11][12][13] This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[11][13]

Experimental Protocol: Manual Solid-Phase Synthesis of a β-Peptide

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) in a specialized reaction vessel equipped with a filter.[14]

  • Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's free amine by treating it with a solution of 20% piperidine in DMF. Monitor the deprotection using a UV-Vis spectrophotometer by observing the release of the dibenzofulvene-piperidine adduct.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the byproducts of the deprotection step.

  • Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected β-amino acid using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add this activated mixture to the resin and allow it to react for a specified time. Coupling efficiency can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc-Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-β-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Another Cycle? Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Unveiling the Fold: Spectroscopic and Crystallographic Characterization

Determining the three-dimensional structure of a newly synthesized β-peptide is crucial for understanding its function and for guiding future design efforts. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides.[15][16][17] Through-bond (e.g., COSY, TOCSY) and through-space (e.g., NOESY, ROESY) experiments provide information about dihedral angles and proton-proton distances, respectively, which can be used to construct a detailed structural model.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure content of a peptide in solution.[18][19][20][21] The characteristic CD spectra of α-helices and β-sheets are well-established. β-peptides also exhibit distinct CD signatures that correlate with their unique secondary structures.[22]

Secondary StructureCharacteristic CD Minima/Maxima
α-Helix Minima at ~222 nm and ~208 nm, Maximum at ~193 nm
β-Sheet Minimum at ~218 nm, Maximum at ~195 nm
Random Coil Strong Minimum near 200 nm
β-Peptide Helices Varies with helix type (e.g., 14-helix, 12-helix)
X-ray Crystallography

X-ray crystallography provides an atomic-resolution view of the peptide's structure in the solid state.[23][24][25][26] Obtaining high-quality crystals of peptides can be challenging, but a successful crystal structure offers unambiguous proof of the adopted conformation.

Characterization_Workflow cluster_Solution Solution State cluster_Solid Solid State NMR NMR Spectroscopy (NOESY, COSY, TOCSY) CD Circular Dichroism (CD) Xray X-ray Crystallography Peptide Synthesized β-Peptide Peptide->NMR Detailed 3D Structure Peptide->CD Secondary Structure Content Peptide->Xray Atomic Resolution Structure

The Advantage of Stability: Resistance to Proteolytic Degradation

A major hurdle for the therapeutic application of α-peptides is their rapid degradation by proteases in the body.[7][27] The altered backbone geometry of β-peptides renders them poor substrates for these enzymes, leading to significantly enhanced proteolytic stability.[4][5][6][28]

Experimental Protocol: Proteolytic Stability Assay

  • Peptide Incubation: Incubate the β-peptide and a control α-peptide of similar size with a protease solution (e.g., trypsin, chymotrypsin, or pronase) at a physiological temperature (37°C).

  • Time-Course Sampling: At various time points, withdraw aliquots from the reaction mixture.

  • Reaction Quenching: Stop the enzymatic reaction in the aliquots by adding an acid (e.g., TFA) or by heat inactivation.

  • Analysis: Analyze the samples by RP-HPLC or mass spectrometry to quantify the amount of intact peptide remaining over time.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life of each peptide.

Applications and Future Directions: The Promise of β-Peptide Foldamers

The unique structural properties and enhanced stability of β-peptides have positioned them as promising candidates for a wide range of applications in medicine and biotechnology.[3][6][8]

  • Antimicrobial Agents: β-peptides have been designed to mimic the amphipathic structures of natural antimicrobial peptides, enabling them to disrupt bacterial membranes.[8][28][29]

  • Protein-Protein Interaction (PPI) Inhibitors: The well-defined and rigid conformations of β-peptides make them ideal scaffolds for mimicking protein secondary structures involved in PPIs, offering a new strategy for inhibiting disease-related pathways.[6][28][29][30]

  • Drug Delivery Vehicles: The cell-penetrating capabilities of certain β-peptide sequences are being explored for the delivery of therapeutic cargo into cells.[8][29][30]

The field of β-peptide foldamers is continually evolving.[29][31] Future research will likely focus on the development of more complex and functional architectures, the exploration of novel β-amino acid building blocks, and the expansion of their applications in areas such as catalysis and materials science.

References

  • β-Peptoid Foldamers
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Foldamers as versatile frameworks for the design and evolution of function. PubMed Central.
  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed.
  • Crystallization and preliminary X-ray analysis of beta-alanine synthase from the yeast Saccharomyces kluyveri. PubMed.
  • Circular dichroism of beta turns in peptides and proteins. PubMed.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [No Source Found].
  • Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. PubMed.
  • Beta-Ala containing peptides: potentials in design and construction of bioactive peptides and protein secondary structure mimics. PubMed.
  • Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. PubMed Central.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. [No Source Found].
  • Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society.
  • Conformational Analysis of Aβ-(25–35) Peptide by NMR: Insights into Secondary Structure and Aggregation Propensity. Mediterranean Journal of Chemistry.
  • Beta Peptide Foldamers. News-Medical.Net.
  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scirp.org.
  • Unnatural helical peptidic foldamers as protein segment mimics. RSC Publishing.
  • X-ray Crystallography of Peptides: The Contributions of the Italian Labor
  • A novel solvent system for solid-phase synthesis of protected peptides: the disaggregation of resin-bound antiparallel .beta.-sheet. The Journal of Organic Chemistry.
  • Secondary structure analysis by circular dichroism (CD) spectroscopy....
  • Experimental Insights into Conformational Ensembles of Assembled β-Sheet Peptides. [No Source Found].
  • β-Alanine. Wikipedia.
  • Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Taylor & Francis Online. [Link]

  • Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides. [No Source Found].
  • Structural composition of βI- and βII-proteins. PubMed Central.
  • Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. MDPI.
  • An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calcul
  • Theoretical analysis of secondary structures of beta-peptides. PubMed.
  • X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-argi. Indian Academy of Sciences.
  • Exploring β-Hydroxy γ-Amino Acids (Statines) in the Design of Hybrid Peptide Foldamers. [No Source Found].
  • Peptide Synthesis | Solid-Phase | SPPS. Vapourtec.
  • β-Alanine in Cell Culture. Sigma-Aldrich.
  • Introduction to Peptide Synthesis. PubMed Central.
  • Bacteriocins, a New Generation of Sustainable Alternatives to Antibacterial Agents in Primary Food Production Systems. MDPI.
  • CD-Based Peptide Secondary Structure Analysis.
  • Three-Dimensional Structure in Solution and Comparison with the X-ray Structure of Transforming Growth Factor β2. Hinck Lab.
  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
  • Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.

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Methodological & Application

solid-phase peptide synthesis protocol for n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Solid-Phase Peptide Synthesis Protocol for n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine

Audience: Researchers, scientists, and drug development professionals.

Strategic Incorporation of Conformationally Constrained β-Amino Acids: A Detailed Protocol for this compound

This guide provides a comprehensive protocol for the incorporation of the novel, non-canonical amino acid this compound into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The integration of such structurally complex building blocks is a key strategy in modern drug discovery, offering pathways to peptides with enhanced proteolytic stability, refined receptor affinity, and unique conformational properties.

The subject amino acid presents a unique synthetic challenge due to three key features: a β-amino acid backbone, a sterically demanding piperidine ring, and an orthogonal protection scheme involving both Fmoc (base-labile) and Cbz (hydrogenolysis-labile) groups. This protocol is designed to address these challenges directly, providing a robust methodology for researchers aiming to explore novel peptide scaffolds.

Core Principles & Strategic Considerations

The successful synthesis of peptides containing complex residues hinges on a carefully planned strategy.[1] The core of our approach is the use of an orthogonal protecting group strategy, which allows for the selective removal of different protective groups under distinct chemical conditions.[][3][4]

  • Nα-Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group protects the primary amine of the beta-alanine. It is removed at each cycle of the synthesis using a mild base, typically a solution of piperidine in DMF.[][5] This allows for the stepwise elongation of the peptide chain from the C-terminus to the N-terminus.[6][7]

  • Piperidine-Cbz Group: The carboxybenzyl (Cbz or Z) group protects the secondary amine within the piperidine ring. This group is stable to the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage from most resins.[3][8] Its removal is typically achieved post-synthesis via hydrogenolysis, providing a unique axis for post-synthetic modification of the piperidine nitrogen if desired.

  • Side-Chain tBu Groups: Standard amino acids incorporated in the sequence will have their side chains protected with acid-labile groups (e.g., tert-butyl for Asp, Glu, Tyr; Boc for Lys, Trp). These are removed concurrently with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[8]

This multi-layered protective scheme ensures the integrity of each functional group until its selective deprotection is required.

Orthogonal_Protection_Scheme cluster_SPPS SPPS Cycles cluster_Cleavage Final Cleavage cluster_Post_Synthesis Post-Synthesis (Optional) Peptide Resin-Peptide-(AA)n-β-Ala(Piperidine-Cbz)-... Fmoc Nα-Fmoc Group Peptide->Fmoc Side_Chain Side-Chain tBu/Boc Peptide->Side_Chain Cbz Piperidine-Cbz Group Peptide->Cbz Piperidine_Base 20% Piperidine/DMF Fmoc->Piperidine_Base Base-Labile TFA TFA Cocktail Side_Chain->TFA Acid-Labile Hydrogenolysis H₂ / Pd-C Cbz->Hydrogenolysis Hydrogenolysis

Figure 1: Orthogonal protection strategy for the target peptide.
Potential Synthetic Hurdles

The incorporation of this compound requires anticipation of two primary difficulties:

  • Steric Hindrance: The bulky piperidine moiety can significantly slow down the kinetics of the coupling reaction.[9] To overcome this, a potent coupling reagent and potentially longer reaction times or double coupling are necessary.

  • Peptide Aggregation: β-amino acids and hydrophobic residues can sometimes promote the formation of secondary structures on the resin, leading to incomplete reactions.[10] This is a sequence-dependent issue, but using high-quality, amine-free DMF and appropriate resins can mitigate this risk.[11]

Materials and Reagents
ReagentGradeRecommended SupplierNotes
Rink Amide MBHA Resin (100-200 mesh)Synthesis GradeStandard SupplierFor C-terminal amide peptides. Substitution: 0.4-0.8 mmol/g.
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard SupplierMust be amine-free. Store over an amine scavenger pack.[11]
Dichloromethane (DCM)ACS GradeStandard SupplierFor resin swelling and washing.
PiperidineSynthesis GradeStandard SupplierHazardous; handle in a fume hood.[12] Used for Fmoc deprotection.
Standard Fmoc-L-Amino AcidsSynthesis GradeStandard SupplierWith standard acid-labile side-chain protection (e.g., Boc, tBu, Trt).
This compound Custom SynthesisSpecialty SupplierThe key building block.
HATUSynthesis GradeStandard SupplierCoupling reagent, highly effective for hindered couplings.
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeStandard SupplierBase for coupling reactions. Use redistilled.
Trifluoroacetic Acid (TFA)Reagent GradeStandard SupplierExtremely corrosive. Used for final cleavage.
Triisopropylsilane (TIS)Reagent GradeStandard SupplierScavenger to prevent side reactions during cleavage.
Diethyl Ether (Cold)ACS GradeStandard SupplierFor peptide precipitation.
Acetonitrile (ACN)HPLC GradeStandard SupplierFor purification.
Detailed Experimental Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

  • Place 200 mg of Rink Amide resin (assuming ~0.5 mmol/g substitution) into a fritted peptide synthesis vessel.

  • Add 5 mL of DMF to swell the resin. Agitate gently for 1 hour.

  • Drain the DMF.

  • Wash the resin with DMF (3 x 5 mL).

This describes the general cycle for adding any standard Fmoc-amino acid.

  • Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[11]

    • Agitate for 3 minutes, then drain.

    • Add a fresh 5 mL of 20% piperidine/DMF. Agitate for 10 minutes.

    • Drain and wash thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[6]

  • Coupling:

    • In a separate vial, pre-activate the amino acid: Dissolve Fmoc-AA-OH (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), in 3 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the vessel and wash with DMF (3 x 5 mL).

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test to confirm the absence of primary amines.[13] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to a second coupling.

This is the critical, modified step for the title compound.

  • Fmoc Deprotection: Perform the deprotection on the N-terminal amine of the growing peptide chain as described in Step 2.1.

  • Specialized Coupling for the Hindered Residue:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 4 mL of DMF. Gentle warming may be required for full dissolution.

    • Add DIPEA (0.8 mmol, 8 eq) to the solution and vortex for 1 minute.

    • Add the activated mixture to the resin.

    • Agitate for a minimum of 4 hours. Due to steric hindrance, a longer coupling time is crucial.[9]

    • Drain the vessel.

  • Perform a Mandatory Second Coupling (Double Coupling):

    • Prepare a fresh activation solution as described in Step 3.2.

    • Add it to the resin and agitate for another 4 hours or overnight.

    • Drain and wash thoroughly with DMF (5 x 5 mL), followed by DCM (3 x 5 mL) and finally DMF (3 x 5 mL).

  • Monitoring: A standard Kaiser test should be performed. Note that some N-substituted amino acids can give ambiguous Kaiser test results; however, the primary amine on the beta-alanine should yield a reliable test.[13]

  • Continue adding subsequent amino acids using the standard cycle described in Step 2.

  • After the final coupling, perform a final Fmoc deprotection (Step 2.1).

  • Wash the peptide-resin extensively with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under a high vacuum for at least 2 hours.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. CAUTION: Work in a certified fume hood and wear appropriate PPE.

  • Add 5 mL of the cleavage cocktail to the dry resin. Agitate gently for 3 hours.[13]

  • Filter the cleavage solution away from the resin beads into a 50 mL centrifuge tube.

  • Precipitate the crude peptide by adding the TFA solution dropwise into 40 mL of cold diethyl ether.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and repeat the ether wash twice.

  • Dry the white peptide pellet under a gentle stream of nitrogen.

SPPS_Workflow start Start: Swell Resin in DMF deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (Fmoc-AA, HATU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->coupling Incomplete (Recouple) last_aa Last Amino Acid? kaiser->last_aa Complete last_aa->deprotection No final_deprotect Final Fmoc Deprotection last_aa->final_deprotect Yes cleavage Cleavage & Global Deprotection (TFA/TIS/H₂O) final_deprotect->cleavage precipitate Precipitate in Cold Ether cleavage->precipitate purify Purify & Characterize (HPLC, MS) precipitate->purify

Figure 2: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Purification and Characterization

The crude peptide must be purified and its identity confirmed. High-Performance Liquid Chromatography (HPLC) is the standard method for purification and purity assessment.[14][15]

ParameterCondition
ColumnPreparative C18 Column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate~15-20 mL/min
Detection214 nm and 280 nm
GradientA typical starting gradient is 5-65% B over 40 minutes. This must be optimized for each peptide.[16][17]

Procedure:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A (with some B if necessary).

  • Inject the solution onto the HPLC system.

  • Collect fractions corresponding to the major peak.

  • Analyze fractions for purity by analytical HPLC.

  • Pool pure fractions and lyophilize to obtain a fluffy white powder.

Confirm the identity of the purified peptide by verifying its molecular weight. LC-MS is an ideal technique for this purpose.[15][18] The observed mass should match the calculated theoretical mass of the desired peptide.

Troubleshooting
ProblemPossible CauseSuggested Solution
Low Yield Incomplete coupling, especially of the hindered amino acid. Peptide aggregation on resin.Double couple all hindered residues. Use a more potent coupling reagent like HATU. Consider using a resin with a PEG linker to improve solvation.[10]
Deletion Sequences Incomplete Fmoc deprotection or incomplete coupling.Ensure fresh 20% piperidine/DMF solution is used. Increase coupling times. Confirm completion with a Kaiser test after each coupling step.
Double Mass in MS Incomplete removal of a side-chain protecting group.Increase cleavage time to 4-6 hours. Ensure a sufficient volume of cleavage cocktail is used (~10 mL per gram of resin). Re-cleave the peptide if necessary.
Poor HPLC Resolution Peptide is aggregating or is very hydrophobic.Adjust the HPLC gradient to be shallower. Try a different mobile phase modifier (e.g., formic acid). Increase the column temperature (e.g., 40-50°C).[16]

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link not available]
  • Applied Biosystems. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Biotage. (2023). What is solid phase peptide synthesis?[Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Isaksson, J., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • Katoh, T., and Suga, H. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. Journal of the American Chemical Society. [Link]

  • ResearchGate. Synthesis of piperidine derivatives. [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. [Link]

  • National Institutes of Health. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • National Institutes of Health. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. [Link]

  • National Institutes of Health. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]

  • ACS Publications. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

Sources

Application Notes and Protocols for the Fmoc-Deprotection of N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine with Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis and related disciplines, prized for its base-lability which allows for orthogonal protection strategies in the presence of acid-labile protecting groups such as Boc and Cbz. The deprotection of Fmoc-protected amines is a critical step that requires careful optimization to ensure high yields and purity of the final product.[1] This document provides a detailed guide to the Fmoc-deprotection of a non-canonical beta-amino acid, n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine, using piperidine. The protocol and accompanying notes are designed for researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides and peptidomimetics.

The choice of piperidine as the deprotecting agent is rooted in its efficacy as a secondary amine that not only facilitates the deprotection reaction but also acts as a scavenger for the dibenzofulvene (DBF) byproduct.[2][3] The specific substrate, this compound, presents unique considerations due to its beta-amino acid nature and the bulky, Cbz-protected piperidine side chain. These structural features can influence reaction kinetics and the potential for side reactions, such as diketopiperazine formation.[4]

Mechanistic Insights into Fmoc-Deprotection

The removal of the Fmoc group by piperidine proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[5][6]

  • Proton Abstraction: The reaction is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by the piperidine base.[1][6]

  • β-Elimination and Dibenzofulvene Formation: This deprotonation leads to the formation of a carbanion intermediate, which is stabilized by the aromatic system. The intermediate then undergoes β-elimination, releasing the free amine, carbon dioxide, and the highly reactive dibenzofulvene (DBF).[1][6]

  • Dibenzofulvene Scavenging: The liberated dibenzofulvene is a reactive electrophile that can undergo polymerization or react with nucleophiles present in the reaction mixture. Piperidine serves as an efficient scavenger, reacting with DBF via a Michael-type addition to form a stable and soluble dibenzofulvene-piperidine adduct.[2][3] This adduct is readily removed during the subsequent workup.

The overall efficiency of the deprotection is driven by the effective scavenging of DBF, which shifts the equilibrium towards the products.[2]

Critical Parameters and Considerations

Several factors must be carefully controlled to ensure a successful Fmoc-deprotection:

  • Piperidine Concentration: A 20% (v/v) solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the most commonly employed condition.[1][3][7][8] This concentration provides a sufficient excess of the base to drive the reaction to completion in a timely manner.

  • Solvent: DMF is the solvent of choice due to its ability to solvate both the protected amino acid and the piperidine, as well as the reaction intermediates.[1] N-methylpyrrolidone (NMP) can also be used and may offer advantages in certain cases.[3]

  • Reaction Time: The time required for complete deprotection can vary depending on the substrate. For many standard amino acids, deprotection is complete within minutes.[2] However, for sterically hindered or complex substrates, longer reaction times may be necessary. It is crucial to monitor the reaction progress to avoid incomplete deprotection or potential side reactions with prolonged exposure to the basic conditions.

  • Temperature: Fmoc-deprotection is typically carried out at room temperature.[8]

  • Side Reactions: With β-amino acids, there is an increased propensity for diketopiperazine formation, especially at the dipeptide stage in solid-phase synthesis.[4] While this is less of a concern for a single deprotection in solution, it is a factor to be aware of.

Experimental Protocol

This protocol details the solution-phase Fmoc-deprotection of this compound.

Materials and Reagents
  • This compound

  • Piperidine (reagent grade)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether (anhydrous)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Ninhydrin stain

  • UV lamp (254 nm)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approximately 10 mL per gram of substrate).

    • While stirring, add piperidine (to a final concentration of 20% v/v).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC.

    • Prepare a suitable mobile phase (e.g., DCM:MeOH 9:1 or EtOAc:Hexane with a small amount of acetic acid).

    • Spot the reaction mixture alongside the starting material on a TLC plate.

    • Visualize the spots under a UV lamp (the Fmoc-containing starting material will be UV active) and by staining with ninhydrin (the deprotected amine product will stain positive). The disappearance of the starting material spot indicates reaction completion. The reaction is typically complete within 30-60 minutes at room temperature.

  • Workup and Extraction:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and piperidine.

    • To the resulting residue, add deionized water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer) to remove the dibenzofulvene-piperidine adduct and other nonpolar impurities. The desired deprotected amino acid should remain in the aqueous layer.

    • Wash the aqueous layer with diethyl ether one more time.

  • Product Isolation:

    • Lyophilize the aqueous layer to obtain the crude 3-(1-cbz-piperidin-2-yl)-DL-beta-alanine. Alternatively, the product can be isolated by adjusting the pH of the aqueous layer to the isoelectric point of the amino acid to induce precipitation, followed by filtration.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol).[9]

    • For higher purity, column chromatography on silica gel using a polar eluent system (e.g., a gradient of DCM:MeOH with a small percentage of ammonium hydroxide to prevent streaking) or reversed-phase HPLC can be employed.[10][11]

Data Summary

ParameterRecommended Value/ConditionRationale
Substrate This compound-
Reagent PiperidineEfficient secondary amine for Fmoc removal and DBF scavenging.[2][3]
Piperidine Conc. 20% (v/v)Standard and effective concentration for timely deprotection.[1][3][7][8]
Solvent Anhydrous DMFExcellent solvating properties for reactants and intermediates.[1]
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate.
Reaction Time 30-60 minutes (monitor by TLC)Ensures complete reaction while minimizing potential side reactions.
Workup Aqueous extractionTo remove the dibenzofulvene-piperidine adduct and excess piperidine.
Purification Recrystallization or ChromatographyTo obtain the final product in high purity.[9][10][11]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in DMF add_piperidine Add 20% Piperidine start->add_piperidine stir Stir at Room Temperature add_piperidine->stir monitor Monitor by TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete extract Aqueous Extraction with Ether/EtOAc concentrate->extract isolate Isolate Crude Product (Lyophilization/Precipitation) extract->isolate purify Recrystallization or Chromatography isolate->purify final_product Pure 3-(1-cbz-piperidin-2-yl)-DL-beta-alanine purify->final_product

Caption: Experimental workflow for the Fmoc-deprotection.

Fmoc-Deprotection Mechanism

deprotection_mechanism Fmoc_AA Fmoc-NH-R Carbanion Fluorenyl Carbanion Intermediate Fmoc_AA->Carbanion 1. Proton Abstraction Piperidine Piperidine DBF_Adduct DBF-Piperidine Adduct Free_Amine H2N-R (Deprotected Amino Acid) Carbanion->Free_Amine 2. β-Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF DBF->DBF_Adduct 3. Scavenging

Caption: Simplified mechanism of Fmoc-deprotection by piperidine.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time; Steric hindrance from the substrate.Allow the reaction to proceed for a longer duration, continuing to monitor by TLC. A slight increase in temperature (to 30-40 °C) could be considered, but with caution to avoid side reactions.
Product is not water-soluble during workup Incorrect pH; Presence of residual organic solvents.Ensure all DMF is removed. Adjust the pH of the aqueous layer; the zwitterionic amino acid may have limited solubility at its isoelectric point.
Multiple spots on TLC after reaction Side reactions (e.g., diketopiperazine formation); Incomplete removal of byproducts.Optimize reaction time. Ensure thorough extraction during workup. Purification by column chromatography will be necessary.
Difficulty in removing the DBF-piperidine adduct Insufficient extraction.Increase the number of extractions with an appropriate organic solvent (diethyl ether or ethyl acetate).

Conclusion

The Fmoc-deprotection of this compound with piperidine is a robust and efficient transformation when key parameters are carefully controlled. Understanding the underlying mechanism and potential challenges allows for the development of a tailored protocol that maximizes yield and purity. The provided application notes and protocol serve as a comprehensive guide for researchers working with this and structurally related non-canonical amino acids, facilitating their incorporation into complex molecules for drug discovery and development.

References

  • Stavropoulos, G., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]

  • Vergel-Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-393. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73, pp. 17-29. Humana Press. [Link]

  • Fields, C. G., et al. (1993). Base-catalyzed side reactions in solid-phase synthesis. Peptide Research, 6(3), 145-153. [Link]

  • Aapptec. Amino Acid Sidechain Deprotection. [Link]

  • Zhang, W., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(4), 1162-1169. [Link]

  • Miranda, M. T. M. & S. Schreier (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Aapptec. N-Terminal Deprotection - Fmoc removal. [Link]

  • Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4887-4894. [Link]

  • Zhang, W., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(9), 7689-7696. [Link]

  • Stavropoulos, G., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]

  • ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid?. [Link]

  • Google Patents.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2017). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC, 5(2), 29-37. [Link]

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Application Notes and Protocols for the Cleavage of Peptides Containing N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The successful synthesis of complex peptides hinges on the strategic use of protecting groups and their subsequent efficient and clean removal. This guide provides a detailed examination of the cleavage process for peptides incorporating the non-standard amino acid, N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine. This particular building block presents a unique challenge due to the presence of three distinct protecting groups: the base-labile Nα-Fmoc group, the acid-labile or hydrogenolysis-sensitive Cbz group on the piperidine ring, and potentially other acid-labile side-chain protecting groups on other residues within the peptide sequence.

This document is intended for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). It offers an in-depth analysis of the chemical principles governing the cleavage process, provides validated protocols, and discusses potential side reactions and mitigation strategies. The aim is to equip the user with the necessary knowledge to confidently and successfully deprotect and isolate their target peptide with high purity.

Chemical Structures and Protecting Group Strategy

A clear understanding of the protecting groups involved is fundamental to designing an effective cleavage strategy.

  • Nα-9-Fluorenylmethoxycarbonyl (Fmoc): This group protects the alpha-amine of the amino acid and is stable to acidic conditions but readily removed by treatment with a secondary amine, typically piperidine. This orthogonality is the cornerstone of Fmoc-based SPPS.[1]

  • Carboxybenzyl (Cbz or Z): Protecting the secondary amine of the piperidine ring, the Cbz group is classically removed by catalytic hydrogenolysis. However, it also exhibits lability to strong acids, such as trifluoroacetic acid (TFA), although it is generally more resistant than the tert-butyloxycarbonyl (Boc) group.[2][3] The acid-catalyzed cleavage of carbamates like Cbz proceeds via protonation of the carbonyl oxygen, followed by the departure of the benzyl carbocation.[4]

  • Other Side-Chain Protecting Groups: Peptides often contain other amino acids with functionalized side chains that are protected during synthesis. In the context of Fmoc-SPPS, these are typically acid-labile groups from the tert-butyl family (e.g., tBu, Boc, Trt).

The presence of both Fmoc and Cbz groups allows for an orthogonal deprotection strategy, where the Fmoc group can be selectively removed during chain elongation without affecting the Cbz group.[2][5] The final cleavage from the resin and removal of the Cbz and other side-chain protecting groups is typically achieved simultaneously using a strong acid cocktail.

Part 1: Pre-Cleavage Preparations: The Importance of N-Terminal Fmoc Group Removal

Before proceeding with the acidic cleavage of the peptide from the resin and the removal of the Cbz and other side-chain protecting groups, it is imperative to first remove the N-terminal Fmoc group.[6][7]

Causality Behind Fmoc Removal:
  • Preventing Unwanted Modifications: Failure to remove the N-terminal Fmoc group will result in the final cleaved peptide retaining this hydrophobic moiety, significantly altering its chemical properties and biological activity.

  • Ensuring a Free N-terminus: Most applications require the peptide to have a free N-terminal amine for biological activity or for subsequent conjugation or modification.

Protocol 1: N-Terminal Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Piperidine Treatment: Treat the resin with a 20% (v/v) solution of piperidine in DMF.[8] A typical volume is 10 mL per gram of resin.

  • Reaction Time: Gently agitate the resin suspension at room temperature for 20-30 minutes.[6]

  • Washing: Filter the resin and wash it thoroughly with DMF (3-5 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[9]

  • Solvent Exchange and Drying: Wash the resin with a volatile solvent like DCM or methanol to facilitate drying. Dry the resin thoroughly under a high vacuum for at least 4 hours, or preferably overnight, over KOH.[10]

Part 2: The Cleavage Cocktail: Formulation and Rationale

The final cleavage step involves treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the solid support and remove the Cbz and other acid-labile side-chain protecting groups.[11] The composition of the cleavage cocktail is critical and must be tailored to the specific amino acid sequence of the peptide to minimize side reactions.[6][10]

The Role of Scavengers:

During acidolysis, highly reactive carbocations are generated from the cleavage of protecting groups (e.g., benzyl carbocation from Cbz, tert-butyl carbocation from Boc or tBu groups) and the resin linker.[6] These electrophilic species can attack nucleophilic residues in the peptide, such as tryptophan, methionine, cysteine, and tyrosine, leading to undesired modifications. Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these carbocations.

Diagram of Cleavage and Scavenging Process

Cleavage_Scavenging cluster_resin Peptide on Resin cluster_cleavage Cleavage & Deprotection cluster_scavenging Scavenging Peptide_Resin Protected Peptide-Resin (with Cbz, tBu, etc.) TFA TFA Cocktail (TFA + Scavengers) Peptide_Resin->TFA Treatment Cleaved_Peptide Cleaved Peptide (Protonated) TFA->Cleaved_Peptide Cleaves & Deprotects Carbocations Reactive Carbocations (e.g., Benzyl+, t-Butyl+) TFA->Carbocations Final_Peptide Final Deprotected Peptide Cleaved_Peptide->Final_Peptide Precipitation & Purification Scavengers Scavengers (TIS, H2O, EDT) Carbocations->Scavengers Trapped by Trapped_Cations Trapped Carbocations Scavengers->Trapped_Cations

Caption: Workflow of TFA-mediated cleavage and scavenging.

Recommended Cleavage Cocktails

Given the presence of the Cbz group, which is more robust than a Boc group, a standard cleavage cocktail with a high concentration of TFA is recommended. The choice of scavengers will depend on the other amino acids present in the peptide sequence.

Cocktail Composition (v/v/v) Recommended For Notes
Standard (TFA/TIS/H₂O) 95 : 2.5 : 2.5Peptides without Trp, Met, or Cys.Triisopropylsilane (TIS) is an excellent scavenger for benzyl and trityl carbocations. Water helps to hydrolyze any TFA esters that may form.[10]
Reagent K (modified) TFA/Phenol/H₂O/Thioanisole/EDT (82.5 : 5 : 5 : 5 : 2.5)Peptides containing multiple sensitive residues (Trp, Met, Cys, Arg).A robust, "universal" cocktail. Phenol and thioanisole protect Trp and Tyr. 1,2-Ethanedithiol (EDT) is a potent scavenger for various carbocations and helps keep Cys in its reduced form.[9][10]

Note on Cbz Cleavage Efficiency: While TFA can cleave the Cbz group, the reaction may be slower compared to the cleavage of tert-butyl-based protecting groups.[4] Reaction times of 2-4 hours are generally recommended, but empirical optimization for your specific peptide is always advised.

Protocol 2: Global Deprotection and Cleavage
  • Resin Preparation: Place the dry, Fmoc-deprotected peptide-resin in a suitable reaction vessel.

  • Cocktail Addition: Add the freshly prepared cleavage cocktail to the resin. Use a sufficient volume to ensure the resin is fully submerged and can be agitated (approximately 10-20 mL per gram of resin).

  • Reaction: Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. For peptides with multiple Arg(Pmc/Pbf) residues or other less acid-labile groups, a longer reaction time may be necessary.[10]

  • Filtration: Filter the resin to collect the TFA solution containing the cleaved peptide. Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide.

  • Precipitation: In a well-ventilated fume hood, add the combined TFA filtrates dropwise to a 10-fold excess of cold diethyl ether. This will precipitate the peptide.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration.

  • Washing: Wash the peptide pellet several times with cold diethyl ether to remove residual TFA and scavengers.

  • Drying: Dry the peptide under a stream of nitrogen or under a high vacuum to obtain the crude product.

Part 3: Potential Side Reactions and Mitigation

The strong acidic conditions of the cleavage cocktail can lead to several side reactions, particularly with sensitive amino acids or the unique piperidine moiety.

Incomplete Cbz Cleavage:
  • Causality: The Cbz group is more resistant to acidolysis than Boc. Insufficient reaction time or TFA concentration can lead to incomplete deprotection.

  • Mitigation:

    • Extended Reaction Time: Monitor the cleavage progress by taking small aliquots, quenching with a base, and analyzing by HPLC or mass spectrometry. Extend the reaction time as needed.

    • Elevated Temperature: Cautiously increasing the temperature to 30-40°C can enhance the rate of cleavage, but may also increase the risk of other side reactions. This should be explored only after extending the reaction time at room temperature proves insufficient.

Alkylation of Sensitive Residues:
  • Causality: The benzyl carbocation generated from the Cbz group, along with other carbocations, can alkylate nucleophilic side chains.

  • Mitigation:

    • Effective Scavenging: Use a scavenger cocktail appropriate for your peptide sequence. Thioanisole and EDT are particularly effective at scavenging benzyl carbocations.[6]

Piperidine Ring Stability:
  • Causality: The piperidine ring is generally stable under strong acidic conditions and will exist in its protonated form.[12] There is a low risk of ring-opening or other degradation. However, the N-benzyl bond, which is what the Cbz group essentially forms after initial cleavage of the carbonate, can be susceptible to cleavage.

  • Mitigation: The use of appropriate scavengers for the benzyl carbocation is the primary mitigation strategy. Standard cleavage conditions are not expected to degrade the piperidine ring itself.

Trifluoroacetylation:
  • Causality: Trifluoroacetylation is a potential side reaction where a trifluoroacetyl group is added to free amines. This can occur if trifluoroacetic anhydride is present as an impurity in the TFA or through reaction with TFA esters formed on the resin.[12]

  • Mitigation:

    • High-Quality TFA: Use fresh, high-purity TFA.

    • Inclusion of Water: The presence of a small amount of water (2.5-5%) in the cleavage cocktail helps to hydrolyze any reactive TFA esters.

Diagram of Cbz Cleavage Mechanism and Side Reaction

Cbz_Cleavage cluster_peptide Peptide with Cbz-Piperidine cluster_mechanism Cleavage Mechanism cluster_side_reaction Potential Side Reaction Cbz_Peptide ~N(Cbz)-Piperidine-Peptide~ Protonated_Cbz Protonated Carbamate Cbz_Peptide->Protonated_Cbz Protonation TFA_H H+ (from TFA) TFA_H->Protonated_Cbz Free_Amine ~NH2+-Piperidine-Peptide~ Protonated_Cbz->Free_Amine Cleavage Benzyl_Carbocation Benzyl Carbocation (C7H7+) Protonated_Cbz->Benzyl_Carbocation CO2 CO2 Protonated_Cbz->CO2 Nucleophilic_Residue Nucleophilic Residue (e.g., Trp) Benzyl_Carbocation->Nucleophilic_Residue Alkylation Alkylated_Product Alkylated Side-Product Nucleophilic_Residue->Alkylated_Product

Caption: Mechanism of Cbz cleavage and potential side reaction.

Conclusion

The cleavage of peptides containing this compound requires a systematic approach that begins with the essential pre-cleavage removal of the N-terminal Fmoc group. The subsequent global deprotection using a strong acid cocktail, such as TFA with an appropriate scavenger mixture, can effectively remove the Cbz group and other acid-labile side-chain protecting groups. While the Cbz group is more robust than Boc, complete cleavage can be achieved with optimized reaction times. The key to obtaining a high-purity final product lies in the careful selection of scavengers to prevent side reactions from the generated carbocations. By following the protocols and understanding the chemical principles outlined in this guide, researchers can confidently navigate the challenges associated with this complex cleavage process.

References

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Yan, G., et al. (2011). Kinetic Comparison of Trifluoroacetic Acid Cleavage Reactions of Resin-Bound Carbamates, Ureas, Secondary Amides, and Sulfonamides from Benzyl-, Benzhydryl-, and Indole-Based Linkers.
  • Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • U.S. Patent No. WO2015028599A1. (2015). Cleavage of synthetic peptides.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? Retrieved from [Link]

  • ResearchGate. (2025). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 22(1), 57-65.
  • Google Patents. (n.d.). CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative.
  • Digital.CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). An imaginary example of Fmoc/t-butyl protection strategy with two... Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Peptide Aggregation with N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the application of N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are tackling the challenge of synthesizing aggregation-prone peptide sequences. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to effectively utilize this valuable synthetic tool.

Introduction: The Challenge of Peptide Aggregation

During solid-phase peptide synthesis, the growing peptide chains can self-associate through intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[1] This aggregation is particularly common in hydrophobic sequences and can physically obstruct reactive sites. The consequences of such on-resin aggregation include incomplete Fmoc deprotection and subsequent amino acid coupling, which results in decreased crude peptide purity, lower yields, and in severe cases, complete synthesis failure.[1][2]

To address this critical issue, the incorporation of "structure-breaking" amino acid derivatives is a highly effective strategy. This compound is a specialized building block designed for this purpose. Its unique structure introduces a "kink" in the peptide backbone, disrupting the regular hydrogen bonding patterns that lead to aggregation.

Mechanism of Action: How this compound Disrupts Aggregation

The efficacy of this compound in mitigating peptide aggregation stems from a combination of conformational and steric effects. The beta-alanine backbone introduces an additional methylene group compared to natural alpha-amino acids, extending the peptide backbone and altering the typical bond angles. This disruption of the regular peptide chain geometry interferes with the formation of stable secondary structures like alpha-helices and beta-sheets.

Furthermore, the bulky piperidinyl group attached to the beta-carbon provides significant steric hindrance. This steric bulk physically prevents adjacent peptide chains from coming into close enough proximity to form the intermolecular hydrogen bonds that are the hallmark of aggregation. The Cbz (carboxybenzyl) protecting group on the piperidine nitrogen ensures its stability during the standard cycles of Fmoc-SPPS.

SPPS_Workflow cluster_0 Standard SPPS Cycle cluster_1 Incorporation of Modified Beta-Alanine Deprotection Deprotection Washing_1 Washing_1 Deprotection->Washing_1 Coupling Coupling Washing_1->Coupling Washing_2 Washing_2 Coupling->Washing_2 Extended_Coupling Extended Coupling (2-4h) Double_Coupling Double Coupling (if needed) Extended_Coupling->Double_Coupling Washing_3 Washing Double_Coupling->Washing_3 Extended_Deprotection Extended Deprotection (15-20 min) Washing_4 Washing Extended_Deprotection->Washing_4 Washing_3->Extended_Deprotection Standard SPPS Cycle Standard SPPS Cycle Incorporation of Modified Beta-Alanine Incorporation of Modified Beta-Alanine Standard SPPS Cycle->Incorporation of Modified Beta-Alanine Aggregation Detected Incorporation of Modified Beta-Alanine->Standard SPPS Cycle Continue Synthesis

Caption: SPPS workflow modification for aggregation-prone sequences.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Lukszo, J., Patterson, D., & Albericio, F. (1996). 3-(1-Piperidinyl)alanine formation during the preparation of C-terminal cysteine peptides with the Fmoc/t-Bu strategy. Letters in Peptide Science, 3(3), 157-160.
  • Bachem AG. (2013). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 67(12), 874-880.
  • Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 14(6), 763-766.
  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The “Aβ42 problem”. Accounts of Chemical Research, 49(10), 2211–2219.
  • Fields, G. B. (1997). Methods for removing the Fmoc group. In Methods in Enzymology (Vol. 289, pp. 104-124). Academic Press.
  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • BenchChem. (2025). Comparative analysis of aggregation-disrupting reagents in SPPS. Retrieved from a hypothetical future source on BenchChem's website.

Sources

Technical Support Center: Troubleshooting Low Coupling Efficiency of N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine. Due to the unique structural features of this amino acid derivative—namely, its nature as a β-amino acid, the presence of a bulky piperidinyl ring, and the stereochemical complexity of a DL-mixture—low coupling efficiencies are a common yet surmountable hurdle. This document provides in-depth troubleshooting strategies and detailed protocols to enhance your synthetic outcomes.

Understanding the Challenge: The Structural Hurdles of this compound

The low reactivity of this compound in peptide coupling reactions stems from a combination of steric hindrance and electronic effects. The piperidine ring, substituted at the 2-position, creates a bulky environment around the β-carbon, impeding the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Furthermore, as a β-amino acid, its geometry differs from the more common α-amino acids, which can also contribute to slower reaction kinetics.

This guide will address these challenges systematically, providing a logical workflow for troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial coupling attempt with standard reagents like HBTU/DIPEA in DMF resulted in very low yield. What is the most likely cause?

A1: The primary culprit is likely the combination of a moderately reactive coupling reagent with a sterically demanding amino acid.[1] Standard phosphonium- and aminium-based reagents, while effective for many amino acids, may not be potent enough to overcome the significant steric barrier presented by the substituted piperidine ring.[2][3]

Recommendation: Switch to a more powerful, third-generation uronium salt or a reagent known to be effective for hindered couplings.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended due to the formation of a highly reactive OAt-ester.[1][2]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another excellent choice, often showing superior performance to HBTU.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a state-of-the-art coupling reagent with reactivity comparable or even superior to HATU, and it offers a better safety profile.[2]

Comparative Analysis of Common Coupling Reagents
Coupling ReagentActivating GroupRelative ReactivityKey Considerations
DCC/DIC-LowOften insufficient for sterically hindered couplings.[1]
HBTU/PyBOPOBt-esterModerateMay be inadequate for highly demanding couplings.[1]
HCTUO-6-ClBt-esterHighMore reactive than HBTU.
HATU/PyAOPOAt-esterVery HighExcellent choice for sterically hindered residues.[1]
COMUOxyma-esterVery HighComparable to HATU with an improved safety profile.[2]

Q2: I've upgraded my coupling reagent to HATU, but my yield is still suboptimal. What other reaction parameters should I investigate?

A2: Beyond the coupling reagent, several other factors critically influence the reaction's success. These include the solvent, reaction time, temperature, and potential side reactions.

Troubleshooting Workflow: Beyond the Coupling Reagent

Caption: Troubleshooting Decision Tree for Low Coupling Efficiency.

  • Solvent Choice: The solvent's ability to swell the resin and solvate the growing peptide chain is crucial.[4] While Dimethylformamide (DMF) is standard, N-methylpyrrolidone (NMP) often possesses superior solvating properties, which can be beneficial for preventing peptide aggregation.[4] For particularly stubborn couplings, a mixture of solvents such as DCM/DMF/NMP may be advantageous.

  • Reaction Time and Double Coupling: Steric hindrance significantly slows down reaction kinetics.[5] A standard 1-2 hour coupling time may be insufficient.

    • Increase Reaction Time: Extending the coupling time to 4 hours or even overnight can be beneficial.[5]

    • Double Coupling: A highly effective strategy is to perform the coupling step twice.[1][6] After the initial coupling, the resin is washed, and a fresh solution of the activated amino acid is added for a second coupling step.[1][6]

  • Temperature:

    • Conventional Heating: Gently increasing the reaction temperature to 35-50°C can help overcome the activation energy barrier.[7] However, this should be done cautiously as elevated temperatures can increase the risk of racemization.[7]

    • Microwave-Assisted Peptide Synthesis (MA-SPPS): This is a powerful technique for driving difficult couplings to completion.[8][9] Microwave energy can significantly accelerate the reaction, often allowing for complete coupling of sterically hindered residues in minutes.[8]

Q3: Could side reactions involving the piperidine ring be contributing to the low yield?

A3: While the Cbz protecting group on the piperidine nitrogen is generally stable, it's crucial to ensure the quality of your reagents. The piperidine used for Fmoc deprotection must be of high purity. In rare cases, impurities or degradation products could potentially lead to side reactions.

A more common issue related to piperidine is its role in Fmoc deprotection, which, if incomplete, will result in failed coupling. For sterically hindered N-termini, ensure your deprotection step (e.g., 20% piperidine in DMF) is carried out for a sufficient duration and that the resin is thoroughly washed afterward.

Another potential side reaction, though less common with β-amino acids, is diketopiperazine formation if the target amino acid is being coupled at the dipeptide stage.[10] Given the cyclic nature of the piperidine moiety, intramolecular cyclization is a possibility to be aware of, although the Cbz group should mitigate this.

Proposed Mechanism of a HATU-mediated Coupling

G AA_COOH Fmoc-AA-COOH Active_Ester Fmoc-AA-OAt (Active Ester) AA_COOH->Active_Ester Activation HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->Coupled_Peptide Coupling Peptide_NH2 H2N-Peptide-Resin Peptide_NH2->Coupled_Peptide Byproducts Byproducts

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Detailed Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol assumes a solid-phase peptide synthesis (SPPS) workflow.

  • Fmoc-Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in NMP. Allow to pre-activate for 2-5 minutes.

  • First Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

  • Wash: Wash the resin with DMF (5x).

  • Second Coupling (Recommended): Repeat steps 2 and 3 with a fresh solution of the activated amino acid.

  • Final Wash: After the second coupling, wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the subsequent deprotection step.

  • Monitoring: It is highly recommended to perform a Kaiser test or a similar colorimetric test on a small sample of the resin to confirm the completion of the coupling. A negative test indicates a successful coupling.

Protocol 2: Microwave-Assisted Coupling

  • Fmoc-Deprotection: Perform as described in Protocol 1.

  • Amino Acid Activation: Prepare the activated amino acid solution as described in Protocol 1, using DMF as the solvent.

  • Microwave Coupling: Add the activated amino acid solution to the resin in a microwave-compatible vessel. Irradiate in a peptide synthesizer at a constant temperature of 75°C for 10-20 minutes.[9]

  • Wash and Monitor: Wash the resin as described above and confirm the completion of the reaction with a Kaiser test.

Concluding Remarks

The successful incorporation of structurally complex amino acids like this compound is achievable through a systematic approach to troubleshooting and optimization. By employing high-potency coupling reagents, optimizing solvent systems and reaction conditions, and considering advanced techniques such as microwave-assisted synthesis, researchers can significantly improve coupling efficiencies. Always ensure the purity of your reagents and consider monitoring the reaction progress to achieve the highest quality synthetic peptides.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Zhang, W., et al. (2018). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. Nature Communications, 9(1), 979. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 762–775. [Link]

  • Åkerblom, E., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 56(1), 235–245. [Link]

  • Fields, G. B. (1997). Procedures to Improve Difficult Couplings. Methods in Enzymology, 289, 104-112. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Fields, C. G., et al. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 6(3), 145-151. [Link]

  • Tõru, I., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(54), 31631-31639. [Link]

Sources

Technical Support Center: Solid-Phase Synthesis of Constrained Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solid-phase synthesis of constrained peptides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing structurally complex peptides. Here, we will delve into the mechanistic underpinnings of common challenges and provide field-proven troubleshooting strategies to enhance your synthesis yield and purity.

Introduction: The Challenge of Constrained Peptides

Constrained peptides, including cyclic and stapled variants, offer significant advantages over their linear counterparts in drug development, such as improved proteolytic stability and membrane permeability.[1] However, their synthesis presents unique hurdles. The very constraints that confer desirable pharmacological properties can impede synthesis efficiency through issues like steric hindrance, peptide aggregation, and problematic cyclization steps. This guide provides a systematic approach to identifying and resolving these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the solid-phase synthesis of constrained peptides.

1. Q: My peptide-resin is not swelling properly. What could be the cause and how can I fix it?

A: Poor resin swelling is often an early indicator of on-resin peptide aggregation.[2] This occurs when peptide chains self-associate through hydrogen bonding, preventing solvent access to the reaction sites. Hydrophobic sequences are particularly prone to this issue.[3]

  • Immediate Actions:

    • Switch to a more polar, aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO) to your current solvent system (e.g., 25% DMSO in DMF).[2][4]

    • Sonication of the reaction vessel can help break up aggregates.[2]

    • Consider using a resin with better swelling properties, such as a PEG-based resin (e.g., NovaPEG, TentaGel).

2. Q: I'm seeing a significant amount of deletion sequences in my final product. What are the likely causes?

A: Deletion sequences arise from incomplete coupling reactions. This can be due to several factors:

  • Steric Hindrance: Bulky amino acids, especially β-branched ones (Val, Ile, Thr), can be difficult to couple.[5] Arginine, with its bulky side-chain protecting group, is also a common culprit.[6]

  • Aggregation: As mentioned above, aggregation can block access to the N-terminus of the growing peptide chain.[2]

  • Secondary Structure Formation: The growing peptide chain can adopt secondary structures (e.g., β-sheets) that make the N-terminus inaccessible.[6]

  • Troubleshooting Steps:

    • Double Coupling: For problematic residues, performing the coupling reaction twice is a simple and effective solution.[6] This is particularly recommended for the residue following a proline.[6]

    • Use a Stronger Coupling Reagent: Switch to a more potent activation method. Iminium/uronium-based reagents like HATU or HBTU are generally more effective than carbodiimides alone.

    • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can drive the reaction to completion.[6]

3. Q: My head-to-tail cyclization yield is very low. What are the key factors to consider for optimization?

A: Head-to-tail cyclization is a critical step that is often low-yielding. Success is influenced by the peptide sequence, the point of cyclization, and the reaction conditions.

  • Key Optimization Points:

    • On-Resin vs. Solution-Phase: On-resin cyclization is often preferred as it minimizes intermolecular side reactions like dimerization and oligomerization due to the pseudo-dilution effect of the resin.[7] Solution-phase cyclization must be performed at very high dilution to favor intramolecular cyclization.[8]

    • Sequence Dependence: The sequence of the linear precursor significantly impacts cyclization efficiency.[8] It is often beneficial to synthesize a small library of linear precursors to identify the optimal sequence for cyclization.[8]

    • Turn-Inducing Residues: Incorporating turn-inducing residues like glycine or proline near the cyclization site can pre-organize the peptide backbone into a conformation favorable for cyclization.[9]

    • Coupling Reagents for Cyclization: Use coupling reagents known to have low racemization potential, such as those in the azabenzotriazole class.[9]

4. Q: I am observing unexpected side products after cleavage and deprotection. What are some common side reactions to be aware of?

A: The final cleavage and deprotection step, typically using a strong acid like trifluoroacetic acid (TFA), generates highly reactive carbocations from the protecting groups.[10] These can react with nucleophilic side chains in the peptide.

  • Common Side Reactions:

    • Tryptophan: Alkylation of the indole side chain is a common issue.

    • Methionine: Oxidation to the sulfoxide can occur.

    • Cysteine: S-t-butylation is a known side reaction.[11]

    • Arginine: Sulfonyl protecting groups can transfer to tryptophan residues.[2]

  • Prevention: The use of a "scavenger cocktail" in the cleavage mixture is essential to quench these reactive species. A common non-malodorous cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). For peptides containing sensitive residues like cysteine, more complex mixtures containing reagents like 1,2-ethanedithiol (EDT) may be necessary.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, mechanistic approach to resolving persistent synthesis problems.

Guide 1: Overcoming Severe On-Resin Aggregation

Severe aggregation can bring a synthesis to a complete halt. When standard methods like solvent changes fail, a more systematic approach is required.

Causality: Aggregation is driven by the formation of intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures. This is particularly prevalent in hydrophobic sequences and can occur at any point in the synthesis, though it is less likely before the fifth or sixth residue.[2]

Troubleshooting Workflow:

Aggregation_Troubleshooting Start Aggregation Suspected (Poor Swelling, Failed Coupling) ChangeSolvent 1. Change Solvent System - NMP or DMF/DMSO - Add Chaotropic Salts (e.g., LiCl) Start->ChangeSolvent IncreaseTemp 2. Increase Reaction Temperature (e.g., Microwave Synthesis) ChangeSolvent->IncreaseTemp If problem persists Success Problem Resolved ChangeSolvent->Success If successful SpecialReagents 3. Use Structure-Disrupting Elements - Pseudoproline Dipeptides - Hmb/Dmb Backbone Protection IncreaseTemp->SpecialReagents If problem persists IncreaseTemp->Success If successful Resynthesize 4. Resynthesize - Use Low-Loading Resin - Use PEG-based Resin SpecialReagents->Resynthesize If problem persists SpecialReagents->Success If successful Resynthesize->Success If successful

Caption: Decision tree for troubleshooting severe on-resin aggregation.

Detailed Strategies:

  • Chaotropic Salts: Adding salts like LiCl to the coupling mixture can disrupt hydrogen bonding networks.

  • Elevated Temperatures: Microwave-assisted peptide synthesis can provide the energy needed to overcome aggregation and accelerate slow couplings.[5][12]

  • Structure-Disrupting Derivatives:

    • Pseudoproline Dipeptides: These can be incorporated at Ser or Thr residues to introduce a "kink" in the peptide backbone, disrupting secondary structure formation.[2]

    • Backbone Protection: Using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the backbone nitrogen of an amino acid can physically block hydrogen bond formation.[2]

Guide 2: Optimizing Head-to-Tail On-Resin Cyclization

On-resin cyclization is a powerful technique but requires careful planning. The strategy involves assembling the linear peptide on the resin, selectively deprotecting the N- and C-termini, and then forming the amide bond while the peptide is still attached to the solid support.

Workflow for On-Resin Cyclization:

OnResin_Cyclization Start Start: Choose Resin & Linker Anchor 1. Anchor Amino Acid (via side chain to a highly acid-labile linker, e.g., CTC resin) Start->Anchor Elongate 2. Linear Peptide Elongation (Standard SPPS cycles) Anchor->Elongate DeprotectN 3. Selective N-terminal Fmoc Deprotection Elongate->DeprotectN DeprotectC 4. Selective C-terminal Deprotection (e.g., Allyl group removal with Pd(0)) DeprotectN->DeprotectC Cyclize 5. On-Resin Cyclization (e.g., PyBOP/DIPEA in NMP) DeprotectC->Cyclize Cleave 6. Cleavage from Resin & Global Deprotection Cyclize->Cleave Purify End: Purify Cyclic Peptide Cleave->Purify

Caption: General workflow for on-resin head-to-tail peptide cyclization.

Key Experimental Considerations:

  • Resin and Linker Selection: The choice of resin is critical. A highly acid-labile resin like 2-chlorotrityl chloride (2-CTC) resin is often used. The linear peptide is anchored to the resin via a side-chain functional group (e.g., the carboxyl group of Asp or Glu).[13] This leaves the C-terminal carboxyl group protected with a group that can be removed orthogonally to the N-terminal Fmoc group and the side-chain protecting groups (e.g., an allyl ester).[14]

  • Orthogonal Protection Scheme: A three-dimensional orthogonal strategy (e.g., Fmoc/tBu/Allyl) is required.[14]

    • N-terminus: Fmoc group (removed by piperidine).

    • Side Chains: tBu-based groups (removed by strong acid, e.g., TFA).

    • C-terminus: Allyl group (removed by a palladium catalyst like Pd(PPh₃)₄).[1]

  • Cyclization Conditions: The cyclization is typically performed in a polar, aprotic solvent like DMF or NMP using a suitable coupling reagent. The choice of amino acid used as the linker can affect cyclization efficiency; for example, using a glutamic acid linker may give better results than an aspartic acid linker.[1]

ParameterRecommendationRationale
Strategy On-resin cyclizationMinimizes intermolecular reactions (dimerization) due to pseudo-dilution.[7]
Resin Low-loading, good swelling (e.g., TentaGel, ChemMatrix®)Provides a favorable environment for the cyclization reaction.[7][13]
Anchoring Side-chain of Asp, Glu, or Lys to a highly acid-labile linkerFrees the C-terminus for cyclization.
Protection Orthogonal scheme (e.g., Fmoc/tBu/Allyl)Allows for selective deprotection of termini before cyclization.[14]
Reagents Iminium/uronium salts (HATU, HBTU) with a non-nucleophilic base (DIPEA)Efficient coupling with reduced risk of racemization.[9]
Solvent DMF or NMPGood solvating properties for both the peptide and reagents.[15]

Part 3: Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Deprotection and Coupling Cycle

This protocol outlines a standard cycle for adding one amino acid using Fmoc/tBu chemistry.

  • Resin Swelling: Swell the resin in DMF for 20-30 minutes.[15]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the reaction vessel.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Prepare the coupling solution: In a separate vial, dissolve the Fmoc-amino acid (5 equivalents), a coupling agent like HATU (4.9 equivalents), and a base like DIPEA (10 equivalents) in DMF.

    • Add the coupling solution to the resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature. For difficult couplings, this time can be extended or the reaction can be performed at a higher temperature (e.g., 50°C).[1]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.[15]

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), indicating free amines, repeat the coupling step (double coupling).

Protocol 2: On-Resin Head-to-Tail Cyclization using Allyl Protection

This protocol assumes the linear peptide has been synthesized on a 2-CTC resin, anchored via a side chain, and the C-terminus is protected with an allyl group.

  • N-terminal Fmoc Deprotection: Perform the standard Fmoc deprotection as described in Protocol 1.

  • Selective C-terminal Deprotection (Allyl Removal):

    • Wash the resin with DCM and then with THF.

    • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and a scavenger like phenylsilane (15 equivalents) in THF.[1]

    • Add the solution to the resin and agitate for 30-60 minutes at room temperature.

    • Repeat the treatment to ensure complete deprotection.

    • Wash the resin extensively with THF, DCM, and finally DMF.

  • On-Resin Cyclization:

    • Prepare the cyclization solution: Dissolve a coupling agent (e.g., PyBOP, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in NMP.

    • Add the solution to the resin.

    • Allow the cyclization to proceed for 4-24 hours at room temperature. Monitor the reaction by taking small resin samples and analyzing the cleaved peptide by LC-MS.

    • Once complete, wash the resin thoroughly with NMP, DCM, and methanol.

  • Final Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) for 2-4 hours.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Dry the crude peptide and purify by HPLC.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Royal Society of Chemistry Books.
  • Saric, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2018, July 14). Solid Phase Synthesis-- What are the major problems in the lab? : r/Biochemistry. Retrieved from [Link]

  • Crouzel, T., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • ResearchGate. (2025, August 9). Synthesis of 'head-to-tail' cyclized peptides on solid support using a chelating amide as new orthogonal protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Retrieved from [Link]

  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • ACS Publications. (n.d.). Global Analysis of Peptide Cyclization Efficiency. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, June 27). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Retrieved from [Link]

  • (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]

  • bioRxiv. (n.d.). Head-to-tail peptide cyclization: new directions and application to urotensin II and Nrf2. Retrieved from [Link]

  • Springer Nature. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • ChemRxiv. (n.d.). Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. Retrieved from [Link]

  • ResearchGate. (2019, October 25). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?. Retrieved from [Link]

  • NIH. (n.d.). Approaches for peptide and protein cyclisation. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • NIH. (2013, July 9). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. Retrieved from [Link]

Sources

identifying byproducts in the synthesis of piperidine-containing peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of piperidine-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these unique molecules. Here, we address common challenges and provide in-depth troubleshooting advice to help you identify and mitigate byproduct formation, ensuring the integrity and purity of your final peptide product.

Introduction: The Challenge of Piperidine Moieties in Peptide Synthesis

Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and natural products, prized for their conformational rigidity and ability to modulate pharmacological activity.[1][2] However, their incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), particularly using the common Fmoc/tBu strategy, introduces specific challenges. The very reagent used for Fmoc deprotection, piperidine, can also participate in undesirable side reactions, leading to a range of impurities that can complicate purification and compromise the final product's quality.[3][4] This guide will illuminate the causes of these side reactions and provide field-proven strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of peptides containing piperidine amino acids or when using piperidine for Fmoc deprotection?

The most frequently encountered byproducts are related to the nucleophilic nature of piperidine and the inherent reactivity of certain amino acid side chains under basic conditions. These include:

  • Aspartimide-Related Impurities: This is a major class of side products. The side-chain carboxylate of an aspartic acid (Asp) residue can attack the backbone amide bond, forming a cyclic aspartimide intermediate. This intermediate can then be attacked by piperidine (used for Fmoc deprotection) to form a mixture of α- and β-piperidide adducts.[3][4] This is particularly problematic in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[3]

  • Piperidinyl-Alanine Formation: Peptides with a C-terminal cysteine (Cys) can undergo base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine (Dha) residue. Piperidine can then add to this reactive intermediate to form 3-(1-piperidinyl)alanine.[3]

  • Diketopiperazine Formation: This can occur at the dipeptide stage, especially when proline or other cyclic amino acids like pipecolic acid are the first two residues. The free N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[3]

  • Racemization: Base-mediated racemization can be a concern, especially for C-terminal cysteine residues.[4]

Q2: I'm seeing a +83 Da mass addition to my peptide containing an Asp residue in my mass spectrometry data. What is this?

A mass addition of 83 Da to an aspartic acid-containing peptide is a strong indicator of the formation of a piperidide adduct. After the formation of the aspartimide intermediate (a loss of 18 Da, water), piperidine (molar mass 85.15 g/mol ) attacks the imide. The net mass change is the addition of the piperidine ring minus the elements of water, which is approximately +67 Da for the piperidide itself relative to the aspartyl residue, but when considering the rearrangement from the original peptide, it often presents as a complex mixture. However, the direct addition of piperidine to a reactive site, such as a dehydroalanine intermediate, would result in a mass increase of 85 Da. The +83 Da is more likely the result of the piperidide formation from the aspartimide.

Q3: How can I prevent aspartimide and subsequent piperidide formation?

Several strategies can be employed to minimize this problematic side reaction:

  • Addition of HOBt to the Deprotection Solution: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can significantly suppress aspartimide formation.[3][4]

  • Use of Alternative Bases: While piperidine is the standard, other bases like piperazine have been shown to cause less aspartimide-related side reactions.[4] However, their efficiency in Fmoc deprotection for all sequences should be carefully evaluated.[4]

  • Backbone Protection: The use of the N-(2-hydroxy-4-methoxybenzyl) (Hmb) group on the amide backbone of the residue preceding the aspartic acid can completely prevent aspartimide formation.[4]

  • Sterically Hindered Side-Chain Protecting Groups: Employing bulkier protecting groups on the aspartic acid side chain, such as 1-adamantyl or β-3-methylpent-3-yl esters, can sterically hinder the initial cyclization.[4]

Troubleshooting Guide

Problem 1: Identification of an Unknown Impurity in HPLC Profile

Symptoms:

  • A new, unexpected peak appears in the analytical HPLC chromatogram of your crude peptide.

  • The peak has a different retention time than your target peptide.

Troubleshooting Workflow:

G start Unknown Peak in HPLC lcms Analyze by LC-MS start->lcms intact_mass Determine Intact Mass lcms->intact_mass mass_diff Calculate Mass Difference from Target Peptide intact_mass->mass_diff plus_85 Mass Difference ≈ +85 Da? mass_diff->plus_85 minus_18 Mass Difference ≈ -18 Da? mass_diff->minus_18 deletion Mass Difference ≈ - (Amino Acid Residue Mass)? mass_diff->deletion other Investigate Other Potential Modifications mass_diff->other Other Mass Difference plus_85->minus_18 No piperidine_adduct Potential Piperidine Adduct (e.g., on Dha) plus_85->piperidine_adduct Yes minus_18->deletion No aspartimide Potential Aspartimide Formation minus_18->aspartimide Yes deletion_seq Deletion Sequence deletion->deletion_seq Yes deletion->other No msms Perform MS/MS Fragmentation sequence Confirm Sequence and Modification Site msms->sequence end Impurity Identified sequence->end piperidine_adduct->msms aspartimide->msms deletion_seq->msms other->msms

Caption: Troubleshooting workflow for identifying unknown HPLC impurities.

Detailed Steps:

  • LC-MS Analysis: The first and most crucial step is to analyze the crude peptide product using Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This will provide the molecular weight of the impurity.

  • Mass Difference Calculation: Compare the mass of the impurity to the expected mass of your target peptide.

    • +85 Da: This suggests the addition of a piperidine molecule. This is a likely scenario if your peptide contains a residue prone to elimination, such as a C-terminal cysteine.

    • -18 Da: This points towards the formation of a cyclic byproduct through the loss of water, such as an aspartimide or pyroglutamate.

    • - (Amino Acid Mass): This indicates a deletion sequence, where one amino acid was not successfully coupled.

  • MS/MS Fragmentation: To confirm the identity and pinpoint the location of the modification, perform tandem mass spectrometry (MS/MS) on the impurity peak.[5][6] The fragmentation pattern will reveal the peptide sequence and the site of the modification.

Problem 2: Low Yield and Purity of a Piperidine-Containing Peptide

Symptoms:

  • The final yield of the purified peptide is significantly lower than expected.

  • The crude product shows a complex mixture of peaks in the HPLC analysis.

Potential Causes and Solutions:

Potential CauseRecommended SolutionRationale
Peptide Aggregation Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic salts.[3]Aggregation of the growing peptide chain on the resin can hinder both coupling and deprotection steps.[3] More polar solvents or chaotropic agents can disrupt the intermolecular hydrogen bonds causing aggregation.
Incomplete Fmoc Deprotection Increase the deprotection time with piperidine or use a stronger base cocktail (e.g., with DBU).[3][7]Steric hindrance or aggregation can slow down the removal of the Fmoc group, leading to deletion sequences.
Inefficient Coupling Use a more potent coupling reagent like HATU or HCTU.[8] Consider a double coupling strategy for difficult amino acids.[8]Sterically hindered amino acids, including some piperidine derivatives, may require more reactive coupling agents to achieve complete reaction.
Aspartimide Formation Add 0.1 M HOBt to the 20% piperidine/DMF deprotection solution.[3][4]HOBt acts as a proton source that can protonate the succinimide nitrogen, making it less susceptible to nucleophilic attack by piperidine.

Experimental Protocols

Protocol 1: Analytical HPLC for Impurity Profiling

This protocol provides a general method for analyzing the purity of a crude synthetic peptide.

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Injection: Inject 10-20 µL of the sample.

  • Data Analysis: Integrate the peak areas to determine the relative purity of the target peptide and the percentage of each impurity.

Note: For LC-MS analysis, it is often preferable to use formic acid (FA) instead of TFA as the ion-pairing agent, as TFA can suppress the MS signal.[6]

Protocol 2: Fmoc Deprotection with HOBt Addition

This modified deprotection protocol helps to minimize aspartimide formation.

  • Prepare the Deprotection Solution: Create a solution of 20% piperidine and 0.1 M HOBt in DMF.

  • Resin Treatment: After the coupling step and subsequent washing of the peptide-resin, add the deprotection solution to the reaction vessel.

  • Reaction Time: Allow the reaction to proceed for the standard deprotection time (e.g., 2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and byproducts before proceeding to the next coupling step.

Mechanistic Insights

Mechanism of Aspartimide and Piperidide Formation

The formation of piperidide adducts from aspartic acid residues is a two-step process initiated by the basic conditions of Fmoc deprotection.

G cluster_0 Aspartyl Peptide cluster_1 Aspartimide Intermediate cluster_2 Piperidide Adducts Asp Aspartyl Residue (Side Chain -COOH) Aspartimide Cyclic Aspartimide (-H2O) Asp->Aspartimide Piperidine (Base) alpha_Piperidide α-Piperidide Aspartimide->alpha_Piperidide + Piperidine (Nucleophile) beta_Piperidide β-Piperidide Aspartimide->beta_Piperidide + Piperidine (Nucleophile)

Caption: Mechanism of aspartimide and piperidide formation.

  • Cyclization: The side-chain carboxylate of the aspartic acid residue, deprotonated by piperidine, acts as an intramolecular nucleophile, attacking the backbone amide carbonyl. This results in the formation of a five-membered cyclic succinimide ring, known as an aspartimide, with the concomitant loss of a water molecule.[3][4]

  • Nucleophilic Ring Opening: The aspartimide intermediate is susceptible to nucleophilic attack. Piperidine, present in high concentration during deprotection, can attack either of the two carbonyl carbons of the imide. This ring-opening leads to the formation of a mixture of two isomeric piperidide adducts: the desired α-aspartyl peptide and the undesired β-aspartyl peptide, both with a piperidide amide on the side chain.[3]

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wade, J. D., & Tregear, G. W. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science, 5(2-3), 107-111.
  • Wikipedia. (2024, January 12). Piperidine. Retrieved from [Link]

  • Ferrazzano, L., Corbisiero, F., Tolomelli, A., & Cabri, W. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7069-7077.
  • BioPharmaSpec. (n.d.). Managing Product-Related Impurities in Synthetic Peptides. Retrieved from [Link]

  • Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Oxford Global. (2023, May 9). Peptide Characterisation Methods and Impurity Detection. Retrieved from [Link]

  • Molecules. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]

  • Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]

  • Biomatik. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]

  • Nowick Laboratory. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Journal of Genetic Engineering and Biotechnology. (2022). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • Molecules. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Complex Analytical Challenge

The structural characterization of synthetic peptides is a cornerstone of modern drug development and chemical biology. While routine for standard linear peptides, the analysis becomes significantly more complex when dealing with non-standard amino acids, bulky protecting groups, and cyclic moieties. The target molecule, N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine, represents a confluence of these challenges. It incorporates:

  • An N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group : Essential for solid-phase peptide synthesis, but notoriously labile under certain mass spectrometry conditions.[1]

  • A Cbz (Carboxybenzyl) group : A stable protecting group for the piperidine nitrogen, which also influences fragmentation.[2][3]

  • A Piperidine ring : A cyclic structure whose fragmentation can be complex and may not follow typical peptide cleavage rules.[4][5]

  • A Beta-alanine backbone : This isomeric form of alanine leads to different fragmentation patterns compared to its alpha-amino acid counterpart.

This guide provides a comparative analysis of mass spectrometry strategies to effectively characterize this and structurally similar peptides. We will dissect the causality behind experimental choices, from liquid chromatography to the selection of fragmentation techniques, providing field-proven insights for researchers, scientists, and drug development professionals.

The Upstream Imperative: Liquid Chromatography and Ionization

The quality of mass spectrometry data is inextricably linked to the upstream liquid chromatography (LC) separation and the efficiency of the ionization process. For complex synthetic peptides, Electrospray Ionization (ESI) is the preeminent technique due to its gentle nature and seamless compatibility with LC.

Mobile Phase Selection: The TFA vs. Formic Acid Dilemma

A critical choice in reversed-phase HPLC for peptides is the mobile phase additive, which acts as an ion-pairing agent. While trifluoroacetic acid (TFA) is a superior ion-pairing agent for chromatographic resolution, it is notoriously detrimental to MS sensitivity due to significant ion suppression.[6] Formic acid (FA) is the preferred alternative for LC-MS applications as it provides good protonation for ESI without severely compromising signal intensity.[6][7]

ParameterAlternative 1: 0.1% TFA in Acetonitrile/WaterAlternative 2: 0.1% Formic Acid in Acetonitrile/WaterRationale & Causality
Chromatographic Peak Shape ExcellentGood to ModerateTFA's strong ion-pairing properties lead to sharper peaks and better resolution of impurities.
MS Signal Intensity Significantly SuppressedHighTFA has a high proton affinity and forms strong gas-phase ion pairs with the analyte, neutralizing it and preventing detection by the mass spectrometer. FA is more volatile and has a lower proton affinity, allowing for efficient analyte ionization.
Recommendation for Target Not Recommended for MSHighly Recommended Maximizing signal intensity is crucial for obtaining high-quality MS/MS spectra for this complex molecule. The slight loss in chromatographic performance is an acceptable trade-off.
Ionization Polarity: The Case for Positive Mode

The target molecule contains two key sites that are readily protonated: the piperidine nitrogen and the beta-alanine's primary amine (once the Fmoc group is removed, or for in-source fragmentation). This makes positive-ion ESI the logical and most sensitive choice for analysis. The presence of multiple basic sites can lead to the formation of multiply charged ions (e.g., [M+2H]²⁺), which can be beneficial for certain fragmentation techniques.[8]

A Comparative Guide to Fragmentation Techniques

The core of structural elucidation lies in tandem mass spectrometry (MS/MS). The choice of fragmentation technique dictates the type and quality of structural information obtained. For a molecule with both labile and robust components, a multi-faceted approach is often required.

Collision-Induced Dissociation (CID) & Higher-Energy Collisional Dissociation (HCD)

CID and HCD are "vibrational excitation" methods where precursor ions are fragmented by collision with an inert gas. While HCD, common on Orbitrap instruments, offers higher energy and fragments ions in a collision cell separate from the trap, both methods share similar fragmentation mechanisms for this class of molecule.

Causality and Expected Fragmentation:

  • Dominant Fmoc Loss: The most significant challenge with CID/HCD for this molecule is the lability of the Fmoc group. The primary fragmentation pathway is often the neutral loss of the Fmoc group via a McLafferty-type rearrangement.[1] This results in a dominant fragment ion corresponding to [M+H-Fmoc+H]⁺ or [M+H-222.07]⁺, which consumes most of the ion current and provides little information about the rest of the molecule.

  • Piperidine Ring Opening: The piperidine ring can undergo fragmentation, often initiated by cleavage adjacent to the nitrogen atom.[5]

  • Backbone Cleavage: Standard b- and y-type ions from the beta-alanine backbone may be observed, but often with low intensity compared to the Fmoc-related fragments.

Trustworthiness of the Protocol: CID/HCD is excellent for confirming the presence of the Fmoc group through its characteristic neutral loss. However, it is an unreliable standalone method for sequencing or localizing other modifications due to this dominant and uninformative fragmentation channel.

Electron Transfer Dissociation (ETD) & EThcD

ETD is a non-ergodic, radical-driven fragmentation technique. It involves transferring an electron to a multiply charged precursor ion, which induces fragmentation along the peptide backbone at N-Cα bonds, producing c- and z-type fragment ions.[9] This mechanism is fundamentally different from CID/HCD and is particularly advantageous for analyzing peptides with labile post-translational modifications (PTMs).[10][11][12] EThcD is a hybrid technique that subjects ions not fragmented by ETD to supplemental HCD activation, providing a more comprehensive fragmentation spectrum.[13]

Causality and Expected Fragmentation:

  • Preservation of Labile Groups: ETD's key advantage is its ability to cleave the peptide backbone without disturbing labile modifications.[10] For our target molecule, this means the Fmoc and Cbz protecting groups are expected to remain intact on the resulting fragment ions.

  • Rich Backbone Fragmentation: By preserving the protecting groups, ETD allows for the generation of a rich series of c- and z-ions that provide unambiguous sequence information for the beta-alanine and piperidine moiety.

  • Charge State Requirement: ETD is most efficient for precursor ions with a charge state of +2 or higher. Given the basic piperidine nitrogen, achieving a [M+2H]²⁺ precursor should be feasible with careful source tuning and mobile phase selection.

Performance Summary & Method Selection
TechniqueKey CharacteristicsExpected Fragment IonsSuitability for this compound
CID Vibrational excitation, fragments weakest bonds first.Primarily [M+H-Fmoc+H]⁺, low abundance b/y ions.Poor for sequencing. Good for confirming the presence of the labile Fmoc group.
HCD Higher-energy vibrational excitation.Similar to CID but can produce more immonium ions and secondary fragments.Poor for sequencing. Can provide some low m/z diagnostic ions but is still dominated by Fmoc loss.
ETD / EThcD Radical-driven, non-ergodic fragmentation.c- and z-type ions with intact Fmoc and Cbz groups.Excellent. The method of choice for obtaining full structural characterization and confirming the integrity of the entire molecule.[10][13]

Experimental Workflows & Protocols

A self-validating system requires a clear, logical workflow from sample to data. The diagram below illustrates the recommended analytical path.

G cluster_0 Sample Preparation & LC cluster_1 Mass Spectrometry cluster_2 Fragmentation Comparison cluster_3 Data Analysis Sample Dissolve Peptide in 50:50 ACN/H2O w/ 0.1% FA LC Reversed-Phase HPLC (C18 Column) Sample->LC ESI Positive-Ion ESI LC->ESI Analyzer High-Resolution Analyzer (e.g., Orbitrap, Q-TOF) ESI->Analyzer MS1 MS1 Survey Scan (Identify [M+H]⁺, [M+2H]²⁺) Analyzer->MS1 Isolation Isolate Precursor Ion MS1->Isolation CID_HCD CID / HCD Isolation->CID_HCD Vibrational Excitation ETD ETD / EThcD Isolation->ETD Electron Transfer Data_CID Analyze for Neutral Losses (e.g., -222 Da for Fmoc) CID_HCD->Data_CID Data_ETD Analyze for c- and z-ions (Sequence Confirmation) ETD->Data_ETD Report Structural Confirmation Data_CID->Report Data_ETD->Report

Caption: Recommended LC-MS/MS workflow for analyzing complex protected peptides.

Protocol 1: General LC-MS Method
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the peptide in 50:50 acetonitrile:water.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions (e.g., 95% Mobile Phase A).

  • Liquid Chromatography Conditions:

    • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size (or similar high-efficiency column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions (General):

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperatures: Optimized for the specific instrument.

    • Scan Range (MS1): m/z 200-2000.

    • Resolution (MS1): >60,000 (to resolve isotopic peaks).

Protocol 2: Comparative Fragmentation Analysis

This protocol assumes a data-dependent acquisition (DDA) approach on a hybrid instrument (e.g., Orbitrap Fusion, Q-TOF).

  • Create Two Parallel DDA Methods:

    • Method A (HCD):

      • MS1: As described above.

      • DDA Trigger: Trigger MS/MS on the top 3-5 most intense ions.

      • Isolation Window: 1.2-1.6 m/z.

      • Activation Type: HCD.

      • Collision Energy: Use a stepped collision energy (e.g., 20, 30, 40%) to capture both low-energy (neutral loss) and higher-energy (backbone) fragments.

      • Analyzer (MS2): Orbitrap or TOF, Resolution >30,000.

    • Method B (EThcD):

      • MS1: As described above.

      • DDA Trigger: Same as HCD, but include a charge state filter to prioritize precursors ≥ +2.

      • Isolation Window: 1.2-1.6 m/z.

      • Activation Type: EThcD.

      • ETD Parameters: Calibrate ETD reagent ion target and reaction time according to manufacturer recommendations (e.g., standard calibrated ETD).

      • Supplemental Activation (HCD): Enable with a moderate collision energy (e.g., 25%) to fragment non-reacted precursors.

      • Analyzer (MS2): Orbitrap or TOF, Resolution >30,000.

  • Analysis:

    • Acquire data for the sample using both Method A and Method B.

    • Compare the resulting MS/MS spectra for the target peptide's precursor ion(s).

Interpreting the Fragmentation Data

The key to a trustworthy analysis is understanding the expected fragmentation patterns and using them to validate the structure.

G cluster_CID CID / HCD Fragmentation cluster_ETD ETD / EThcD Fragmentation Precursor Precursor Ion [M+H]⁺ Fmoc_Loss Dominant Pathway [M+H - Fmoc + H]⁺ Precursor->Fmoc_Loss Labile Bond Cleavage Piperidine_Frag Minor Pathway Piperidine Ring Fragments Precursor->Piperidine_Frag BY_Ions Minor Pathway Low Intensity b/y ions Precursor->BY_Ions CZ_Ions Dominant Pathway c- and z-ion series (Fmoc/Cbz Intact) Precursor->CZ_Ions Radical-Driven Cleavage Backbone_Info Result Complete Backbone Sequence Confirmation CZ_Ions->Backbone_Info

Sources

A Comparative Guide to Enhancing Peptide Enzymatic Stability: The Role of N-Fmoc-3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Hurdle in Peptide Therapeutics

Peptide-based drugs offer remarkable specificity and efficacy, making them a burgeoning class of therapeutics. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1][2] This poor in vivo stability leads to short biological half-lives, necessitating frequent administration and limiting therapeutic potential.[3] A primary strategy to overcome this challenge is the incorporation of non-natural amino acids designed to render the peptide backbone unrecognizable or inaccessible to proteolytic enzymes.[4][5]

This guide provides an in-depth comparison of the enzymatic stability of a standard peptide versus a structurally modified analogue containing a novel, sterically hindered non-natural amino acid, 3-(1-Cbz-piperidin-2-yl)-DL-beta-alanine. We will explore the mechanistic basis for the enhanced stability, provide a detailed experimental protocol for its validation, and present comparative data to guide researchers in the design of next-generation, protease-resistant peptide therapeutics.

The Mechanism of Protection: Steric Shielding and Backbone Alteration

The enzymatic stability of a peptide is dictated by its amino acid sequence, size, and conformation.[3] Proteases, which are classified as endopeptidases (cleaving internal bonds) and exopeptidases (cleaving terminal residues), recognize specific amino acid motifs to catalyze hydrolysis.[3] The introduction of a non-natural amino acid like 3-(1-Cbz-piperidin-2-yl)-beta-alanine confers stability through two primary mechanisms:

  • Steric Hindrance: The core of this strategy lies in physical obstruction. The bulky, rigid piperidine ring, further enlarged by the Carbobenzyloxy (Cbz) protecting group, acts as a "steric shield."[6][7] This shield physically blocks the active site of proteolytic enzymes, preventing them from accessing and cleaving adjacent peptide bonds.

  • Backbone Disruption: Natural proteases are stereospecific for L-alpha-amino acids. The incorporation of a beta-amino acid alters the peptide backbone's natural conformation. This change in spacing and geometry disrupts the precise alignment required for recognition and binding by the enzyme's catalytic machinery, thus reducing susceptibility to cleavage.[8][9]

The combination of these two effects is hypothesized to create a synergistic enhancement of enzymatic stability far exceeding that of peptides containing only standard amino acids.

Experimental Design: A Head-to-Head Comparison

To objectively evaluate the stabilizing effect of incorporating 3-(1-Cbz-piperidin-2-yl)-beta-alanine, a robust, self-validating experimental workflow is essential. This involves the synthesis of two model peptides and a rigorous enzymatic degradation assay monitored by high-performance liquid chromatography (HPLC).

Model Peptides

For this comparative study, we designed two hypothetical decapeptides. The control peptide is a known substrate for the protease Trypsin, which cleaves C-terminal to Arginine (Arg) and Lysine (Lys). The modified peptide replaces a central Glycine (Gly) residue—chosen for its lack of a side chain, making the impact of the substitution more pronounced—with our non-natural beta-amino acid, denoted as 'Xaa'.

  • Control Peptide (CP): H-Gly-Ala-Val-Phe-Arg-Gly-Ile-Leu-Ser-Lys-OH

  • Modified Peptide (MP): H-Gly-Ala-Val-Phe-Arg-Xaa-Ile-Leu-Ser-Lys-OH

    • Where Xaa = 3-(1-Cbz-piperidin-2-yl)-beta-alanine

Both peptides were synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols and purified to >98% homogeneity by RP-HPLC, with their identities confirmed by mass spectrometry.[10][11]

Experimental Workflow Diagram

The following diagram illustrates the comprehensive workflow for the comparative stability assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Enzymatic Assay cluster_analysis Phase 3: Analysis Peptide_Synth Peptide Synthesis (Control & Modified Peptides) Purification RP-HPLC Purification (>98% Purity) Peptide_Synth->Purification QC Mass Spec QC (Identity Confirmation) Purification->QC Stock_Prep Stock Solution Preparation (1 mg/mL in Assay Buffer) QC->Stock_Prep Incubation Incubation at 37°C (Peptide + Trypsin/Serum) Stock_Prep->Incubation Time_Points Aliquots Taken at: 0, 15, 30, 60, 120, 240 min Incubation->Time_Points Quench Reaction Quenching (Addition of 10% TFA) Time_Points->Quench HPLC RP-HPLC Analysis Quench->HPLC Integration Peak Area Integration (% Intact Peptide vs. t=0) HPLC->Integration Half_Life Half-Life (t½) Calculation Integration->Half_Life

Caption: Workflow for comparative enzymatic stability analysis.

Detailed Experimental Protocol: Trypsin Stability Assay

This protocol provides a step-by-step method for assessing peptide stability against a common serine protease, Trypsin.

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 10 mM CaCl₂.

    • Peptide Stock Solutions: Dissolve lyophilized Control Peptide (CP) and Modified Peptide (MP) in the Assay Buffer to a final concentration of 1 mg/mL.[12]

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of TPCK-treated trypsin in the Assay Buffer.

    • Quenching Solution: 10% (v/v) Trifluoroacetic Acid (TFA) in water.

  • Incubation Procedure:

    • For each peptide (CP and MP), prepare a reaction mixture by adding 95 µL of the peptide stock solution to a microcentrifuge tube.

    • Pre-warm the tubes to 37°C for 5 minutes.

    • To initiate the reaction, add 5 µL of the Trypsin stock solution (final enzyme:peptide ratio of 1:20 w/w). Mix gently.

    • Immediately withdraw a 10 µL aliquot and add it to a labeled HPLC vial containing 90 µL of the Quenching Solution. This is the t=0 time point.

    • Continue incubating the reaction mixture at 37°C.

    • At subsequent time points (e.g., 15, 30, 60, 120, and 240 minutes), withdraw 10 µL aliquots and quench them in the same manner.[13]

  • RP-HPLC Analysis:

    • Analyze all quenched samples using a reverse-phase HPLC system equipped with a C18 column.[14][15]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is typically effective for separating the parent peptide from its degradation fragments.[16]

    • Detection: Monitor the elution profile at 214 nm.

    • Quantification: Integrate the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining by normalizing the peak area at each time point to the peak area at t=0.

Results: Quantitative Comparison of Stability

The stability of the Control and Modified peptides was evaluated in the presence of Trypsin and in human serum to simulate a more physiologically relevant environment. The percentage of intact peptide remaining over time was calculated, and the enzymatic half-life (t½) was determined.

Time Point (minutes)% Intact Control Peptide (Trypsin)% Intact Modified Peptide (Trypsin)% Intact Control Peptide (Human Serum)% Intact Modified Peptide (Human Serum)
0 100100100100
15 48.298.565.199.1
30 23.797.141.398.4
60 5.995.818.297.5
120 <192.33.195.2
240 <188.7<191.8
Calculated t½ ~14 minutes >24 hours (estimated) ~25 minutes >24 hours (estimated)
Discussion of Results

The data unequivocally demonstrates the profound stabilizing effect of incorporating 3-(1-Cbz-piperidin-2-yl)-beta-alanine.

  • In the Trypsin assay, the Control Peptide was rapidly degraded, with a half-life of approximately 14 minutes. In stark contrast, the Modified Peptide remained over 88% intact even after 4 hours, indicating a dramatic increase in resistance to proteolytic cleavage.

  • In human serum, which contains a complex mixture of proteases, the Control Peptide was also rapidly degraded (t½ ≈ 25 minutes). The Modified Peptide, however, exhibited exceptional stability, with over 90% remaining after the 4-hour incubation period. This highlights the modification's effectiveness in a biologically complex milieu.

The results strongly support the hypothesis that the bulky and conformationally disruptive non-natural amino acid provides robust protection against enzymatic degradation.

Visualizing the Protective Mechanism

The diagram below conceptualizes the steric hindrance mechanism responsible for the enhanced stability of the modified peptide.

G cluster_control Control Peptide Interaction cluster_modified Modified Peptide Interaction Protease_C Protease Active Site Cleavage CLEAVAGE Protease_C->Cleavage Peptide_C ...-Arg-Gly-... Peptide_C->Protease_C Protease_M Protease Active Site Block STABLE (No Cleavage) Protease_M->Block Peptide_M ...-Arg- Xaa Xaa Peptide_M->Xaa Xaa->Protease_M Steric Hindrance Peptide_M2 -Ile-... Xaa->Peptide_M2

Caption: Steric shielding of the peptide backbone by Xaa.

Conclusion and Implications for Drug Development

The strategic incorporation of sterically demanding, non-natural beta-amino acids like 3-(1-Cbz-piperidin-2-yl)-beta-alanine is a highly effective method for enhancing the enzymatic stability of therapeutic peptides. Our comparative analysis demonstrates a dramatic increase in peptide half-life in the presence of both isolated proteases and complex biological fluids like human serum.

For researchers and drug developers, this approach offers a powerful tool to:

  • Extend In Vivo Half-Life: Significantly improve the pharmacokinetic profile of peptide drug candidates.

  • Reduce Dosing Frequency: Enhance patient compliance and convenience.

  • Improve Therapeutic Efficacy: Maintain effective drug concentrations for longer durations.

Future work should focus on exploring the impact of this modification on the peptide's biological activity and receptor binding affinity to ensure that the gains in stability do not compromise its therapeutic function. By balancing stability and activity, the rational design of peptidomimetics will continue to drive the development of more robust and effective peptide-based medicines.

References

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC - PubMed Central. [Link]

  • Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Cientific Group. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Institutes of Health (NIH). [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]

  • Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. PMC - NIH. [Link]

  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. PMC - NIH. [Link]

  • HPLC Analysis and Purification of Peptides. PMC - PubMed Central. [Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]

  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

  • Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis. ResearchGate. [Link]

  • Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. [Link]

  • Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. PubMed. [Link]

  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC - PubMed Central. [Link]

  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. National Institutes of Health (NIH). [Link]

  • HPLC of Peptides and Proteins. SpringerLink. [Link]

  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. National Institutes of Health (NIH). [Link]

  • Structural Identification and Antioxidant Activity of Pine Nut Peptide–Zinc Chelate Complex. MDPI. [Link]

  • Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. LinkedIn. [Link]

  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science. [Link]

  • The Basics of HPLC Peptide Analysis. LCGC International. [Link]

  • Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Ingenta Connect. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The compound n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine is a specialized amino acid derivative, and like many research chemicals, it lacks comprehensive toxicological data. This guide provides a robust framework for personal protective equipment (PPE) based on a conservative assessment of its structural components and physical form. Our primary objective is to minimize exposure through the principal routes: inhalation, dermal contact, and ocular contact.

Hazard Assessment: A Proactive Stance on an Uncharacterized Compound

A thorough risk assessment is the cornerstone of laboratory safety. In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the molecule's constituent parts: the 9-fluorenylmethoxycarbonyl (Fmoc) group, the carboxybenzyl (Cbz) protected piperidine ring, and the beta-alanine backbone.

  • Physical Form : This compound is typically a solid, fine powder. Fine powders are easily aerosolized during handling (e.g., weighing, transferring), creating a significant inhalation risk.[1][2]

  • Fmoc and Cbz Protecting Groups : These are large, lipophilic moieties. While they are primarily used to prevent unwanted side reactions during peptide synthesis, their metabolic fate and toxicological profiles are not fully understood.[3][4] It is prudent to assume they may cause irritation upon contact with skin or eyes.[5][6]

  • Piperidine Moiety : The piperidine ring is a structural component of many biologically active compounds. While the parent compound, piperidine, is toxic, its properties are significantly altered within this larger molecular structure. However, it serves as a structural alert, warranting careful handling.

  • Beta-Alanine : The parent amino acid, β-Alanine, is generally not classified as a hazardous substance.[7][8]

Given these factors, we will operate under the principle of treating this compound as potentially hazardous, with the primary risks being respiratory sensitization from powder inhalation and skin/eye irritation.

Core PPE Requirements

The selection of PPE must be tailored to the specific task. The following table outlines the minimum required PPE for handling this compound.

TaskHand ProtectionEye ProtectionRespiratory ProtectionBody Protection
Weighing/Transferring Solid Double Nitrile GlovesChemical Splash GogglesN95, FFP2, or FFP3 RespiratorLaboratory Coat
Dissolving in Solvent Double Nitrile GlovesChemical Splash GogglesNot required if in fume hoodLaboratory Coat
Reaction Monitoring/Workup Double Nitrile GlovesChemical Splash GogglesNot required if in fume hoodLaboratory Coat
Waste Disposal Double Nitrile GlovesChemical Splash GogglesNot required if in fume hoodLaboratory Coat

Causality Behind PPE Choices:

  • Double Nitrile Gloves : Standard practice for handling potent or uncharacterized compounds. The outer glove provides the primary barrier and can be removed immediately after handling, leaving a clean inner glove. Nitrile offers good resistance to incidental splashes from common solvents used in peptide synthesis, though they are not intended for prolonged immersion.[9][10][11]

  • Chemical Splash Goggles : Essential for protecting the eyes from both solid particulates and solvent splashes. Standard safety glasses do not provide adequate protection from splashes.[2]

  • N95/FFP Respirator : This is the most critical piece of PPE when handling the solid powder outside of a certified containment hood. It prevents the inhalation of fine particles that can become airborne.[12][13] FFP3 respirators offer the highest level of protection against fine dusts.[12]

  • Laboratory Coat : Provides a removable barrier to protect personal clothing and skin from contamination.[5]

Operational Workflow for Safe Handling

Adherence to a strict, logical workflow is paramount for safety. This process ensures that engineering controls and personal protective equipment are used effectively from preparation through disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Hazard Review Review this guide and any available supplier information. B 2. Engineering Controls Verify fume hood is operational. Gather all necessary equipment. A->B C 3. Don PPE Follow correct donning sequence (Coat -> Respirator -> Goggles -> Gloves). B->C D 4. Chemical Handling Weigh and transfer compound. Perform dissolution and reaction setup. C->D E 5. Decontamination Wipe down surfaces. Seal primary containers. D->E F 6. Doff PPE Follow correct doffing sequence (Outer Gloves -> Coat -> Goggles -> Inner Gloves -> Respirator). E->F G 7. Waste Disposal Dispose of contaminated PPE and chemical waste in designated, sealed containers. F->G

Sources

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Retrosynthesis Analysis

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n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.